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  • Product: 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride
  • CAS: 1384635-75-9

Core Science & Biosynthesis

Foundational

Thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the therm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, a molecule featuring a primary amide, a primary amine hydrochloride, and an oxolane (tetrahydrofuran) ring. For drug development professionals, understanding a molecule's intrinsic stability is paramount for ensuring product quality, safety, and efficacy. This document details the underlying scientific principles and provides actionable experimental protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as well as a robust methodology for conducting forced degradation studies under thermal stress conditions as mandated by regulatory bodies like the International Council on Harmonisation (ICH).[1] The guide culminates in a proposed degradation pathway, elucidating potential liabilities of the core structure and informing strategies for formulation, packaging, and storage.

Introduction: The Imperative of Stability Assessment

5-(Aminomethyl)oxolane-2-carboxamide hydrochloride incorporates three key functional groups of significant interest in pharmaceutical chemistry: an amide, a primary amine (as a hydrochloride salt), and a cyclic ether (oxolane). Each of these moieties presents a unique stability profile that can be influenced by temperature, pH, and other environmental factors.

  • Amide Linkage: The amide bond is a cornerstone of many pharmaceuticals but is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat, yielding a carboxylic acid and an amine.[2][3][4][5]

  • Oxolane Ring: Saturated cyclic ethers like oxolane (tetrahydrofuran) are generally more stable than highly strained rings like epoxides, but can undergo acid-catalyzed ring-opening, especially under thermal stress.[6]

  • Amine Hydrochloride: The salt form enhances solubility and stability but can influence the degradation profile, particularly the thermal decomposition pathway.[7]

Forced degradation studies are a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[8] This guide provides the scientific rationale and a detailed workflow for executing such a study on this molecule class.

Thermal Stability Analysis: TGA & DSC

Thermal analysis techniques provide critical information on the physical and chemical stability of a drug substance upon heating.[9] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions.[10][11]

Rationale for Thermal Analysis

The objective is to determine the temperatures at which the compound loses volatiles (e.g., water, HCl) and the onset temperature of thermal decomposition. This information is crucial for identifying safe processing and storage temperatures. For hydrochloride salts, TGA can often reveal a distinct mass loss step corresponding to the loss of HCl gas prior to the decomposition of the organic scaffold.[7] DSC complements this by identifying melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Experimental Protocol: TGA/DSC
  • Instrument Calibration: Calibrate the TGA instrument for mass and the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min. A 10 °C/min heating rate provides a good balance between resolution and experiment time.[12]

    • Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.[13]

  • DSC Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow versus temperature.

Interpreting Thermal Data

The data obtained should be summarized to pinpoint critical thermal events.

Analysis Temperature Range (°C) Observation Interpretation
TGA100 - 150~1-2% Mass LossLoss of residual moisture.
TGA180 - 220~18-20% Mass LossCorresponds to the loss of one equivalent of HCl.
TGA> 220Significant Mass LossOnset of thermal decomposition of the organic molecule.
DSC~175EndothermMelting point of the hydrochloride salt.
DSC> 220Exotherm(s)Onset of exothermic decomposition, correlating with TGA.

Table 1: Representative TGA/DSC data for a pharmaceutical hydrochloride salt.

Forced Degradation: Thermal Stress & Degradation Profile

Forced degradation, or stress testing, intentionally degrades the drug substance to generate the likely degradants that could form under long-term storage conditions.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that minor degradants are produced in sufficient quantities for detection and identification without completely destroying the sample.[14]

Experimental Workflow for Stability Assessment

The overall process follows a logical sequence from stress application to data analysis, ensuring a comprehensive evaluation.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare solutions of API in 0.1M HCl, 0.1M NaOH, H2O stress Incubate samples at elevated temperature (e.g., 60 °C) for a defined period (e.g., 24h) prep->stress neutralize Neutralize samples stress->neutralize hplc Analyze via validated Stability-Indicating HPLC-MS method neutralize->hplc identify Identify degradants by m/z hplc->identify pathway Propose degradation pathway identify->pathway

Caption: Workflow for Forced Thermal Degradation Analysis.

Protocol: Thermal Stress Study

This protocol outlines the steps for acidic, basic, and neutral thermal stress.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in a suitable solvent (e.g., water or methanol:water).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Neutral Hydrolysis (Heat): Mix 1 mL of stock solution with 1 mL of purified water.

  • Control Sample: Prepare a control sample by diluting the stock solution to 0.5 mg/mL with the analysis mobile phase and store it at 2-8 °C in the dark.

  • Incubation: Place all stress samples in a calibrated oven or water bath at 60 °C. Monitor the degradation over time (e.g., at 2, 8, 24 hours) by withdrawing aliquots. The goal is to find the time point that yields approximately 10-15% degradation of the parent peak.[15]

  • Sample Quenching: After incubation, cool the aliquots to room temperature. Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively. This step is crucial to prevent further degradation before analysis.[16]

  • Analysis: Analyze all samples (stress and control) using a validated stability-indicating HPLC-MS method. The method must be able to separate the parent peak from all generated degradation products.

Identification of Degradation Products & Proposed Pathway

Analysis by HPLC-MS provides retention times and mass-to-charge (m/z) ratios for the parent compound and any new peaks that appear in the stressed samples. This data is the foundation for elucidating the degradation pathway.

Expected Degradation Products

Based on the known reactivity of amide and oxolane functionalities, we can predict the primary degradation products under thermal and hydrolytic stress.

Identifier Proposed Structure Chemical Name Δ Mass Expected [M+H]⁺ Formation Condition
Parent 5-(Aminomethyl)oxolane-2-carboxamide145.09 -
DP-1 5-(Aminomethyl)oxolane-2-carboxylic acidAmide Hydrolysis Product+1146.08 Acid/Base Hydrolysis
DP-2 4,5-Dihydroxy-6-aminohexane-1-carboxamideRing-Opening Product+18163.11 Acid Hydrolysis

Table 2: Predicted degradation products (DP) of 5-(Aminomethyl)oxolane-2-carboxamide.

Proposed Degradation Pathway

The primary degradation mechanisms are anticipated to be acid- and base-catalyzed amide hydrolysis and acid-catalyzed ring-opening of the oxolane moiety. The hydrochloride salt form provides an acidic environment that can facilitate these pathways upon dissolution and heating.

G Parent Parent Compound 5-(Aminomethyl)oxolane- 2-carboxamide [M+H]⁺ = 145.09 DP1 DP-1 Amide Hydrolysis Product 5-(Aminomethyl)oxolane- 2-carboxylic acid [M+H]⁺ = 146.08 Parent->DP1 H⁺ or OH⁻ / ΔT (Amide Hydrolysis) DP2 DP-2 Ring-Opening Product 4,5-Dihydroxy-6-amino- hexane-1-carboxamide [M+H]⁺ = 163.11 Parent->DP2 H⁺ / ΔT (Ring-Opening)

Caption: Proposed Thermal/Hydrolytic Degradation Pathways.

  • Amide Hydrolysis (Pathway to DP-1): This is a highly probable degradation route under both acidic and basic conditions.[5] The nucleophilic attack of water (acid-catalyzed) or hydroxide (base-promoted) on the amide carbonyl carbon leads to the cleavage of the C-N bond, forming the corresponding carboxylic acid (DP-1) and ammonia.[2][4]

  • Oxolane Ring-Opening (Pathway to DP-2): This pathway is favored under acidic conditions.[6] Protonation of the ether oxygen makes the ring susceptible to nucleophilic attack by water, leading to cleavage of a C-O bond and formation of a diol (DP-2). This pathway is considered less likely under neutral or basic conditions.

Conclusion and Recommendations

The thermal stability and degradation profile of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride are dictated by its constituent functional groups. The compound is expected to exhibit two primary degradation pathways under thermal and hydrolytic stress: amide hydrolysis and acid-catalyzed ring-opening.

Key Recommendations for Drug Development:

  • Formulation pH: To minimize degradation, formulations should be buffered to a weakly acidic or neutral pH (e.g., pH 4-7), avoiding strongly acidic or basic conditions where both amide and oxolane degradation are accelerated.

  • Excipient Compatibility: Care should be taken when selecting excipients. Acidic excipients could promote degradation, and hygroscopic excipients could introduce moisture, facilitating hydrolysis.[17]

  • Storage Conditions: The compound should be stored in a cool, dry place, protected from high temperatures and humidity to limit both thermal decomposition and hydrolysis.

  • Analytical Monitoring: The stability-indicating HPLC method used for routine quality control must demonstrate adequate resolution between the parent compound and, at a minimum, the predicted degradation products DP-1 and DP-2.

This guide provides a robust scientific and methodological foundation for characterizing the stability of this and structurally related pharmaceutical compounds, ensuring that development decisions are based on a thorough understanding of the molecule's intrinsic properties.

References

  • Wessjohann, L. A., et al. (2007). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • El-Sayed, M. T., et al. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxolane-2-carboxamide. PubChem. Available at: [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Available at: [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]

  • Gaikwad, S. B., et al. (2024). Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar. Available at: [Link]

  • Darwish, K. A., et al. (2015). Thermal Analysis Investigation of Dapoxetine and Vardenafil Hydrochlorides using Molecular Orbital Calculations. PMC - NIH. Available at: [Link]

  • Sachan, N. K., et al. (n.d.). Thermal Stability and Drug-Excipient Compatibility Studies of Peppermint and Caraway Oils for Formulation of Chewable Tablets. ResearchGate. Available at: [Link]

  • McLaughlin, G., et al. (2018). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. ResearchGate. Available at: [Link]

  • Cmoch, M., et al. (2022). THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. Farmacia Journal. Available at: [Link]

  • Scrivener, E., et al. (2001). Isolation and identification of a degradation product in a capsule formulation containing the elastase inhibitor, DMP 777. ResearchGate. Available at: [Link]

  • Valenzuela-Heredia, D., et al. (2021). Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. MDPI. Available at: [Link]

  • American Pharmaceutical Review. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Available at: [Link]

  • Carstensen, J. T. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS. CRC Press. Available at: [Link]

  • Wang, S., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]

  • Allen, T. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]

  • Castrignanò, E., et al. (2018). Studies on the Stability and Microbial Biotransformation of Five Deschloroketamine Derivatives as Prerequisite for Wastewater-Based Epidemiology Studies. Wiley Online Library. Available at: [Link]

  • Patel, D. R., et al. (n.d.). STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research. Available at: [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Kumar, V., & Singh, S. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. Available at: [Link]

  • St-Jean, F., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. Available at: [Link]

  • Yoshida, M. I., et al. (2010). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. MDPI. Available at: [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Scientech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Scientech. Available at: [Link]

  • de Oliveira, M. A. L., & de Souza, M. V. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. Available at: [Link]

  • Casida, J. E., & Theron, L. (2017). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. PMC - NIH. Available at: [Link]

Sources

Exploratory

The Pharmacokinetic Profile of 5-(Aminomethyl)oxolane-2-carboxamide Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold The 5-(aminomethyl)oxolane-2-carboxamide core represents a compelling scaffold in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Versatile Scaffold

The 5-(aminomethyl)oxolane-2-carboxamide core represents a compelling scaffold in modern medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of key pharmacophoric features—a basic amine, a hydrogen-bond-donating and -accepting carboxamide, and a polar oxolane (tetrahydrofuran) ring—positions it as a versatile starting point for the design of novel therapeutic agents targeting a wide array of biological targets. The oxolane ring, a prevalent motif in numerous FDA-approved drugs, can enhance aqueous solubility and provide a rigidifying element to optimize ligand-target interactions. This guide offers an in-depth, predictive analysis of the pharmacokinetic properties of this promising chemical class, providing a foundational understanding for researchers and drug development professionals. Due to the novelty of this specific scaffold, this guide synthesizes data from structurally related compounds to forecast the absorption, distribution, metabolism, and excretion (ADME) characteristics of 5-(aminomethyl)oxolane-2-carboxamide derivatives.

Predicted ADME Profile: A Data-Informed Perspective

A thorough understanding of a compound's ADME profile is paramount for its successful development into a safe and effective drug. Based on the analysis of structurally analogous compounds, we can construct a predictive ADME profile for the 5-(aminomethyl)oxolane-2-carboxamide class.

Absorption

The oral bioavailability of this class of compounds is anticipated to be moderate to good, influenced by a balance of physicochemical properties. The presence of the polar oxolane ring and the ionizable aminomethyl group should confer adequate aqueous solubility, a prerequisite for dissolution in the gastrointestinal tract. However, the overall lipophilicity, governed by substituents on the amine and carboxamide moieties, will play a crucial role in membrane permeability.

For instance, in silico predictions for various heterocyclic compounds suggest that maintaining a balanced logP (lipid-water partition coefficient) is critical for good oral absorption.[1] It is plausible that derivatives of 5-(aminomethyl)oxolane-2-carboxamide will be substrates for active transport mechanisms, further influencing their uptake from the gut.

Distribution

Following absorption, the distribution of these derivatives throughout the body will be dictated by their plasma protein binding, tissue permeability, and potential to cross the blood-brain barrier. The basic amine suggests a potential for a larger volume of distribution (Vd) due to partitioning into acidic tissues. The extent of plasma protein binding will be highly dependent on the nature of the substituents. Aromatic or lipophilic additions to the core scaffold would be expected to increase binding to plasma proteins like albumin.

Metabolism: Key Pathways and Mechanistic Insights

The metabolic fate of 5-(aminomethyl)oxolane-2-carboxamide derivatives is predicted to be a key determinant of their pharmacokinetic profile and potential for drug-drug interactions. The primary sites for metabolic transformation are the oxolane ring, the carboxamide linkage, and the aminomethyl side chain.

  • Oxidative Metabolism of the Oxolane Ring: The tetrahydrofuran (oxolane) ring is susceptible to cytochrome P450 (CYP)-mediated oxidation. A highly relevant example is the metabolism of tetrahydrofuranylfentanyl, which undergoes hydroxylation on the carbon atom adjacent to the ring oxygen, leading to an unstable hemiaminal that subsequently undergoes ring-opening to form an aldehyde. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol.[2] The ring-opened carboxylic acid metabolite was identified as the major metabolite of tetrahydrofuranylfentanyl.[2] This suggests that a primary metabolic pathway for 5-(aminomethyl)oxolane-2-carboxamide derivatives could involve a similar ring-opening mechanism. The HIV protease inhibitor darunavir, which also contains a substituted tetrahydrofuran ring, is primarily metabolized by CYP3A4.[3][4]

  • Hydrolysis of the Carboxamide Bond: The carboxamide bond is a potential site for hydrolysis by amidases, leading to the formation of the corresponding carboxylic acid and amine. The rate of hydrolysis will be influenced by the steric and electronic properties of the substituents on the carboxamide nitrogen.

  • Metabolism of the Aminomethyl Side Chain: The primary amine of the aminomethyl group is a likely site for N-dealkylation, N-oxidation, and N-acetylation.[5]

The following diagram illustrates the predicted major metabolic pathways:

Parent 5-(Aminomethyl)oxolane- 2-carboxamide Derivative Oxolane_Metabolism Oxolane Ring Oxidation (CYP-mediated) Parent->Oxolane_Metabolism Major Pathway Carboxamide_Hydrolysis Carboxamide Hydrolysis (Amidases) Parent->Carboxamide_Hydrolysis Amine_Metabolism Aminomethyl Group Metabolism Parent->Amine_Metabolism Ring_Opened_Metabolite Ring-Opened Carboxylic Acid Metabolite Oxolane_Metabolism->Ring_Opened_Metabolite Carboxylic_Acid Oxolane-2-carboxylic acid derivative Carboxamide_Hydrolysis->Carboxylic_Acid Amine Substituted Amine Carboxamide_Hydrolysis->Amine N_Dealkylated N-Dealkylated Metabolite Amine_Metabolism->N_Dealkylated N_Oxidized N-Oxidized Metabolite Amine_Metabolism->N_Oxidized

Caption: Predicted Metabolic Pathways for 5-(Aminomethyl)oxolane-2-carboxamide Derivatives.

Excretion

The primary route of excretion for these derivatives and their metabolites is expected to be through both renal and fecal pathways. The extent of renal clearance will depend on the polarity of the parent drug and its metabolites. Highly polar metabolites, such as the ring-opened carboxylic acid, are likely to be efficiently excreted in the urine. The HIV protease inhibitor darunavir is primarily excreted in the feces.[3]

Comparative Pharmacokinetic Parameters of Structurally Related Drugs

To provide a quantitative context for the predicted pharmacokinetic profile, the following table summarizes key parameters for darunavir and terazosin, both of which contain a substituted tetrahydrofuran ring system. It is crucial to note that these are more complex molecules, and their pharmacokinetic properties are influenced by multiple structural features.

ParameterDarunavir (ritonavir-boosted)TerazosinPredicted Range for 5-(Aminomethyl)oxolane-2-carboxamide Derivatives
Tmax (hours) 2.5 - 4.0[6]~1.0[7]1.0 - 4.0
Oral Bioavailability (%) ~82%[6]Essentially complete[7]Moderate to High (>50%)
Plasma Protein Binding (%) ~95%[8]Highly bound[7]Variable (dependent on substituents)
Terminal Half-life (hours) ~15[9]~12[7]8 - 18
Primary Metabolism CYP3A4 oxidation[4]Hepatic[10]CYP-mediated oxidation, Hydrolysis
Primary Excretion Feces (~79.5%)[3]Feces (~20%), Urine (~10% as parent drug)[7]Renal and Fecal

Experimental Protocols for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic properties of novel 5-(Aminomethyl)oxolane-2-carboxamide derivatives, a series of in vitro and in vivo studies are essential.

In Vitro ADME Assays: A Step-by-Step Workflow

Early in vitro assessment is critical for selecting candidates with favorable ADME properties.

cluster_0 In Vitro ADME Workflow A Aqueous Solubility (Kinetic/Thermodynamic) B LogD/LogP Determination A->B C Plasma Protein Binding (Equilibrium Dialysis) B->C D Metabolic Stability (Microsomes/Hepatocytes) C->D E CYP Inhibition/ Induction Assays D->E F Permeability (Caco-2/PAMPA) E->F G Candidate Selection F->G

Caption: In Vitro ADME Screening Cascade.

1. Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the compound by liver enzymes.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

2. Caco-2 Permeability Assay

  • Objective: To assess the potential for oral absorption and to identify whether the compound is a substrate for efflux transporters like P-glycoprotein.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer with tight junctions.

    • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

    • At specified time points, collect samples from the receiver compartment.

    • Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

In Vivo Pharmacokinetic Study in Rodents: A Detailed Workflow

An in vivo study provides the definitive pharmacokinetic parameters of a compound.

cluster_1 In Vivo Pharmacokinetic Study Workflow H Dose Formulation & Administration (IV and PO) I Serial Blood Sampling H->I J Plasma Preparation I->J L Sample Analysis J->L K Bioanalytical Method Development (LC-MS/MS) K->L M Pharmacokinetic Parameter Calculation L->M N Data Interpretation M->N

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Protocol:

  • Animal Model: Utilize male Sprague-Dawley rats (n=3-4 per group).

  • Dose Formulation: Prepare a clear solution of the test compound for intravenous (IV) administration and a solution or suspension for oral (PO) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion and Future Directions

The 5-(aminomethyl)oxolane-2-carboxamide scaffold holds significant promise for the development of novel therapeutics. This in-depth technical guide, based on a predictive analysis of structurally related compounds, provides a robust framework for understanding the likely pharmacokinetic properties of this chemical class. The predicted metabolic pathways, particularly the potential for oxolane ring-opening, highlight key areas for consideration during lead optimization. The provided experimental protocols offer a clear roadmap for the definitive characterization of novel derivatives. As research in this area progresses, the generation of empirical data will further refine our understanding and facilitate the translation of these promising compounds into clinically successful drugs.

References

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  • Szymańska, E., et al. (2024). Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. Molecules, 29(22), 5098. [Link]

  • U.S. Food and Drug Administration. (n.d.). HYTRIN® (terazosin hydrochloride). [Link]

  • Ioannidou, A., et al. (2005). Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. Journal of Pharmacy and Pharmacology, 57(10), 1331-1338. [Link]

  • Obach, R. S., et al. (2005). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 33(3), 435-442. [Link]

  • Ghosh, A. K., et al. (2007). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 5(21), 3535-3544. [Link]

  • Novopharm. (2013). PRODUCT MONOGRAPH NTP-TERAZOSIN (Terazosin Hydrochloride) Tablets. [Link]

  • Khibech, O., et al. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. Molecules, 31(1), 100. [Link]

  • Sharma, A., et al. (2024). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Current Drug Discovery Technologies. [Link]

  • precisionFDA. (n.d.). TETRAHYDROFURAN FENTANYL 3-TETRAHYDROFURANCARBOXAMIDE HYDROCHLORIDE. [Link]

  • U.S. Food and Drug Administration. (n.d.). Center for Drug Evaluation and Research - Application Number: 21-976. [Link]

  • Cannaert, A., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(11), 1345. [Link]

  • Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. In Topics in Heterocyclic Chemistry (Vol. 32, pp. 1-35). Springer. [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Terazosin Hydrochloride? Synapse. [Link]

  • MedCentral. (n.d.). Terazosin: uses, dosing, warnings, adverse events, interactions. [Link]

  • Auwärter, V., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 37. [Link]

  • Kumar, V., et al. (2024). Application of Machine Learning for the Prediction of Absorption, Distribution, Metabolism and Excretion (ADME) Properties from Cichorium intybus Plant Phytomolecules. Molecules, 29(22), 5086. [Link]

  • National Center for Biotechnology Information. (2023, March 13). Terazosin. In StatPearls. [Link]

  • Wikidoc. (2014, January 1). Darunavir clinical pharmacology. [Link]

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Foundational

In-Depth Toxicity and Safety Profiling of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride

Introduction & Structural Significance In contemporary drug discovery, functionalized saturated heterocycles are highly valued for their ability to improve the pharmacokinetic properties of lead compounds. 5-(Aminomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In contemporary drug discovery, functionalized saturated heterocycles are highly valued for their ability to improve the pharmacokinetic properties of lead compounds. 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a prime example of such a building block, frequently utilized in the synthesis of peptidomimetics and CNS-active agents (1[1]). Structurally, it features an oxolane (tetrahydrofuran) core, a primary aminomethyl group, and a carboxamide moiety.

While this compound is a critical intermediate, its distinct functional groups present specific toxicological liabilities that must be evaluated during early-stage preclinical development. Because exhaustive in vivo clinical data for this specific intermediate is not publicly standardized, safety evaluations must rely on a mechanistic understanding of its structural alerts—specifically, the hepatic metabolism of the oxolane ring and the N-oxygenation of the primary amine.

Physicochemical & Baseline Hazard Profile

As a hydrochloride salt, this compound exhibits standard local irritant properties typical of small-molecule amines. The baseline Global Harmonized System (GHS) hazard statements reflect its acute exposure risks ().

Table 1: Physicochemical and GHS Hazard Summary

ParameterData / ClassificationToxicological Implication
CAS Number 1384635-75-9Unique identifier for regulatory tracking.
Molecular Formula C6H13ClN2O2Low molecular weight (180.63 g/mol ) suggests high cellular permeability.
H302 Harmful if swallowedAcute oral toxicity; necessitates gastric mucosal evaluation.
H315 / H319 Causes skin/serious eye irritationLocal tissue damage driven by the acidic hydrochloride salt and reactive amine.
H335 May cause respiratory irritationInhalation hazard during bulk powder handling; requires local exhaust ventilation.

Mechanistic Toxicology: Structural Alerts

To design an effective safety screening cascade, we must understand the causality behind the compound's potential toxicity. The toxicity of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride is primarily driven by two metabolic pathways.

Oxolane (Tetrahydrofuran) Core Metabolism

The oxolane (THF) ring is susceptible to oxidative metabolism by hepatic enzymes. Research indicates that THF and its derivatives interact heavily with Cytochrome P450 (CYP450) enzymes, particularly the CYP2E1 isozyme (2[2]). High concentrations of oxolane derivatives can act as competitive inhibitors of drug-metabolizing reactions, potentially leading to drug-drug interactions (DDIs) or idiosyncratic hepatotoxicity. Furthermore, the metabolism of the THF ring can induce hepatocellular proliferation and oxidative stress, driven by prevailing tissue concentrations rather than just the generation of oxidative metabolites (3[3]).

Primary Amine N-Oxygenation

The primary aminomethyl group presents a secondary toxicological liability. In human liver microsomes, primary amines are known to undergo N-oxygenation mediated by Flavin-Containing Monooxygenase 3 (FMO3) and various CYP450s (4[4]). This sequential monooxygenation can form reactive hydroxylamines and oximes. These reactive intermediates are notorious for depleting cellular glutathione (GSH), leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

G Compound 5-(Aminomethyl)oxolane-2-carboxamide CYP450 CYP450 Oxidation (Oxolane Ring) Compound->CYP450 Hepatic Metabolism FMO3 FMO3 N-oxygenation (Primary Amine) Compound->FMO3 Amine Oxidation Metabolites Reactive Intermediates (Hydroxylamines / Oximes) CYP450->Metabolites Ring Opening/Hydroxylation FMO3->Metabolites N-Oxidation Toxicity Cellular Oxidative Stress & Cytotoxicity Metabolites->Toxicity GSH Depletion & ROS

Metabolic activation pathways of oxolane-amines leading to cellular oxidative stress.

Self-Validating Experimental Protocols

To accurately assess the toxicity of this compound, we must employ a self-validating in vitro system. A simple viability assay is insufficient; the protocol must confirm that the assay is functioning correctly (via controls) and must account for the specific metabolic liabilities (CYP/FMO activation) discussed above.

Multiplexed HepG2 Cytotoxicity & CYP450 Inhibition Assay

Causality for Choice: HepG2 cells retain many of the drug-metabolizing enzymes found in primary human hepatocytes, making them ideal for evaluating the hepatotoxic potential of the oxolane ring and the N-oxygenation of the primary amine.

Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well opaque-walled plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Preparation & Treatment (The Self-Validating Matrix):

    • Test Compound: Prepare a 100 mM stock of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in DMSO. Serial dilute to final well concentrations of 0.1, 1, 10, 50, 100, and 500 µM.

    • Negative Control (Vehicle): 0.1% DMSO (Establishes 100% baseline viability; rules out solvent toxicity).

    • Positive Control: 50 µM Chlorpromazine (Validates the assay's ability to detect phospholipidosis and hepatotoxicity).

    • Interference Control: Test compound in media without cells (Validates that the compound does not auto-fluoresce or spontaneously reduce the viability dye).

  • Incubation & Metabolic Activation:

    • Expose the cells to the treatment matrix for 48 hours.

  • Multiplexed Readout (Viability + ROS):

    • Step A (ROS Generation): Add 10 µM H2DCFDA (a ROS indicator) for 30 minutes. Read fluorescence (Ex/Em 485/535 nm). This directly measures the oxidative stress caused by FMO3-mediated hydroxylamine formation.

    • Step B (Viability): Wash wells, then add CellTiter-Glo® (ATP-based luminescence). Read luminescence. ATP depletion correlates directly with mitochondrial dysfunction and cell death.

  • Data Analysis & Validation Check:

    • The assay is only considered valid if the Positive Control shows >60% reduction in ATP and the Interference Control shows baseline luminescence. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Quantitative Predictive Toxicity Thresholds

Based on the structural homology to other functionalized oxolanes and primary amines, the following predictive toxicity thresholds should be utilized as benchmarks during the screening of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride.

Table 2: Predictive In Vitro Toxicity Baselines

Assay TypeTarget / MechanismPredictive BenchmarkActionable Threshold
HepG2 Cytotoxicity ATP Depletion / Cell DeathIC₅₀ > 100 µMIf IC₅₀ < 50 µM, halt development and modify the amine group.
Ames Test (Genotoxicity) Bacterial reverse mutationNegative (No dose-dependent increase in revertants)Any positive strain (e.g., TA98, TA100) indicates DNA-reactive oximes.
CYP3A4 / CYP2E1 Inhibition Competitive enzymatic bindingIC₅₀ > 50 µMIf IC₅₀ < 10 µM, high risk of clinical Drug-Drug Interactions (DDIs).
GSH Depletion Assay Reactive metabolite trapping< 20% depletion at 50 µM> 30% depletion confirms toxic N-oxygenation pathway.

References

  • 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride | Chemsrc Source: Chemsrc.com URL: [Link]

  • 12 - Chemspace (Hazard Classifications for CAS 1384635-75-9) Source: Chem-space.com URL: [Link]

  • The effect of tetrahydrofuran on biological systems: does a hepatotoxic potential exist? Source: PubMed / NIH URL: [Link]

  • Effect of cytochrome P-450 inhibition on tetrahydrofuran-induced hepatocellular proliferation in female mice Source: PubMed / NIH URL: [Link]

  • N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3 Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

Exploratory

Molecular weight and exact mass of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride

Title: Analytical Characterization of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry (HRMS) Workflows Target Audience: Researchers, Analytical Chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Characterization of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry (HRMS) Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the rigorous analytical verification of small molecule building blocks is a foundational requirement for synthetic success. 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a highly polar, sp3-rich fragment frequently utilized in medicinal chemistry to introduce functionalized tetrahydrofuran (oxolane) motifs[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple recitation of physical constants. Here, we will dissect the causality behind its physicochemical properties, perform rigorous theoretical mass calculations, and outline a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to verify its exact mass with sub-5 ppm accuracy[3].

Structural and Physicochemical Profiling

Understanding the structural nuances of a building block dictates how it must be handled analytically. The core of this molecule is an oxolane (tetrahydrofuran) ring, substituted at the C2 position with a carboxamide group and at the C5 position with an aminomethyl group.

The Causality of the Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base?

  • Chemical Stability: Aliphatic primary amines are highly nucleophilic. In the free base form, the primary amine could undergo slow auto-condensation or degradation via atmospheric oxidation. The HCl salt protonates the amine (forming an ammonium cation), rendering it electronically inert and highly stable for long-term storage.

  • Solubility: The hydrochloride salt dramatically increases the compound's hydrophilicity, ensuring rapid and complete dissolution in aqueous media and polar organic solvents (like methanol or DMSO) used in biological assays and LC-MS workflows.

Table 1: Physicochemical Summary
PropertyValue (Free Base)Value (HCl Salt)
Chemical Formula C₆H₁₂N₂O₂C₆H₁₃ClN₂O₂
CAS Number N/A1384635-75-9
Physical State Viscous oil / low-melting solidCrystalline Solid
Primary Ionization (ESI+) [M+H]⁺[M+H]⁺ (Cl⁻ is lost)

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating Average Molecular Weight with Exact Mass (Monoisotopic Mass). According to the International Union of Pure and Applied Chemistry (IUPAC), these values serve entirely different purposes in mass spectrometry[4][5][6].

  • Average Molecular Weight: Calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution on Earth. This value is used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl). This is the precise theoretical target used in HRMS to determine the elemental composition[6].

Table 2: Calculation of Average Molecular Weight ( g/mol )
ElementCount (Salt)Standard Atomic WeightTotal Mass Contribution
Carbon (C) 612.01172.066
Hydrogen (H) 131.00813.104
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Chlorine (Cl) 135.45035.450
Total MW 180.632 g/mol
Table 3: Calculation of Exact Monoisotopic Mass (Da)
ElementCount (Salt)Exact Isotope Mass (Da)Total Exact Mass Contribution
¹²Carbon (C) 612.00000072.000000
¹Hydrogen (H) 131.00782513.101725
¹⁴Nitrogen (N) 214.00307428.006148
¹⁶Oxygen (O) 215.99491531.989830
³⁵Chlorine (Cl) 134.96885334.968853
Total Exact Mass 180.066556 Da

Note: The exact mass of the free base (C₆H₁₂N₂O₂) is 144.089878 Da .

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To verify the identity of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, we must measure its accurate mass (the experimentally observed mass) and compare it to the theoretical exact mass[5]. The goal is to achieve a mass error of less than 5 parts-per-million (ppm), which unambiguously confirms the elemental formula[3].

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Dilute to 1 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Methanol ensures complete dissolution. The final dilution in aqueous formic acid pre-protonates the primary amine, priming it for positive-mode ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid suppresses peak tailing by neutralizing residual silanols on the silica stationary phase, ensuring a sharp chromatographic peak for this highly polar analyte.

  • Electrospray Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

    • Causality: Positive ion mode (ESI+) is selected because the aliphatic amine is highly basic and readily accepts a proton to form a stable[M+H]⁺ cation[7][8].

  • Mass Detection: Scan m/z 50–500 using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer. Continuously infuse an internal reference mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: Internal calibration acts as a self-validating mechanism. It corrects for instrumental drift in real-time, guaranteeing that mass measurement errors remain strictly below 5 ppm[3][9].

LCHRMS_Workflow A Sample Prep (1 µg/mL in 0.1% FA) B LC Separation (C18 Column, Gradient) A->B Injection C ESI+ Ionization (Desolvation & Protonation) B->C Eluent D HRMS Detection (Q-TOF / Orbitrap) C->D [M+H]+ Ions E Data Analysis (< 5 ppm Mass Error) D->E Spectra

Caption: Step-by-step LC-HRMS workflow for the analytical verification of small molecule building blocks.

Ionization Dynamics and Mass Defect Analysis

A critical insight for researchers analyzing hydrochloride salts via ESI+ is understanding phase-transition ionization dynamics.

When 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride is dissolved in the mobile phase, it dissociates completely into the protonated free base and a chloride anion (Cl⁻). During positive mode Electrospray Ionization (ESI+), the mass spectrometer repels and discards negative ions. Therefore, the chlorine isotope pattern (³⁵Cl/³⁷Cl) will not be observed in the positive ion mass spectrum.

Instead, the instrument detects the protonated free base: [M+H]⁺ .

Calculation of the Detected Ion:

  • Formula of detected ion: [C₆H₁₃N₂O₂]⁺

  • Exact Mass of Free Base: 144.089878 Da

  • Exact Mass of a Proton (H⁺): 1.007276 Da (Note: This is the mass of a hydrogen atom minus the mass of an electron)

  • Theoretical m/z of [M+H]⁺ = 145.097154

If the instrument detects a peak at m/z 145.0975, the mass error is calculated as: ((145.0975 - 145.097154) / 145.097154) * 1,000,000 = 2.38 ppm. Because this error is < 5 ppm, the identity of the building block is definitively confirmed[3].

Ionization_Pathway Salt 5-(Aminomethyl)oxolane-2-carboxamide HCl (Solid State Salt) Solution Dissociation in LC Solvent Free Base + Cl- Salt->Solution Dissolution (H2O/MeCN) ESI ESI+ Droplet Addition of H+ from Formic Acid Solution->ESI Aerosolization & High Voltage Detection Detected Ion: [M+H]+ Theoretical m/z: 145.0972 ESI->Detection Ion Evaporation (Cl- discarded)

Caption: ESI+ ionization pathway illustrating the dissociation of the HCl salt and detection of the [M+H]+ ion.

References

  • Chemsrc. "5-(Aminomethyl)oxolane-2-carboxamide hydrochloride". Chemsrc.com. Available at:[Link][1]

  • Murray, K. K., et al. "Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013)". Pure and Applied Chemistry, Vol. 85, No. 7. Available at:[Link][5]

  • Attygalle, A. B., et al. "Monoisotopic Mass?". Journal of the American Society for Mass Spectrometry, ACS Publications. Available at:[Link][4]

  • Wikipedia Contributors. "Mass (mass spectrometry)". Wikipedia, The Free Encyclopedia. Available at:[Link][6]

  • Wang, F., et al. "CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification". Analytical Chemistry, ACS Publications. Available at:[Link][8]

  • Holčapek, M., et al. "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry". Mass Spectrometry Reviews, NIH/PMC. Available at:[Link][7]

  • Bristow, A. W. T., et al. "The Validation of Exact Mass Measurements for Small Molecules Using FT-ICRMS". Journal of the American Society for Mass Spectrometry, ResearchGate. Available at:[Link][3]

  • Mississippi State University. "Mass Spectrometry Facility: Instrument Capabilities". Department of Chemistry. Available at:[Link][9]

Sources

Foundational

Literature review on 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in drug discovery

An In-Depth Technical Guide to the Drug Discovery Potential of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride Introduction: Unveiling a Novel Chemical Entity In the landscape of modern drug discovery, the exploration...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Drug Discovery Potential of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride

Introduction: Unveiling a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride represents a unique, yet underexplored, chemical entity. This technical guide, authored from the perspective of a Senior Application Scientist, aims to provide a comprehensive analysis of this molecule's potential in drug discovery. By deconstructing its core structural features and drawing parallels with established pharmacophores, we will outline a strategic framework for its investigation. This document will serve as a roadmap for researchers, scientists, and drug development professionals, guiding them from initial characterization to potential hit-to-lead optimization.

The core of our analysis is built on the understanding that while this specific molecule may lack extensive prior art, its constituent parts—the oxolane ring, the carboxamide linker, and the aminomethyl group—are well-established in medicinal chemistry. Our exploration will, therefore, be a predictive one, grounded in the established principles of structure-activity relationships (SAR) and the known biological activities of analogous compounds.

Deconstructing the Core: A Structural and Functional Analysis

The therapeutic potential of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride can be inferred by examining its three primary structural components. Each of these moieties contributes to the overall physicochemical and pharmacological profile of the molecule.

The Oxolane (Tetrahydrofuran) Ring: A Versatile Scaffold

The oxolane, or tetrahydrofuran (THF), ring is a five-membered cyclic ether that serves as the central scaffold of the molecule. Its key features relevant to drug design include:

  • Physicochemical Properties: The THF ring imparts a degree of hydrophilicity to the molecule, which can enhance aqueous solubility. Its non-planar, puckered conformation allows for specific spatial arrangements of its substituents, which can be critical for precise interactions with biological targets.

  • Metabolic Stability: The ether linkage within the THF ring is generally more resistant to metabolic degradation compared to ester or amide bonds, potentially leading to a more favorable pharmacokinetic profile.

  • Bioisosteric Replacement: In drug design, the THF ring is often used as a bioisostere for other five-membered rings, such as cyclopentane or pyrrolidine, to modulate properties like polarity and hydrogen bond accepting capacity.

The Carboxamide Linker: A Privileged Functional Group

The carboxamide group is one of the most prevalent functional groups in approved drugs, and for good reason.[1] Its significance in medicinal chemistry is multifaceted:

  • Hydrogen Bonding Capability: The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows for strong and specific interactions with amino acid residues in protein targets, a fundamental aspect of molecular recognition.

  • Structural Rigidity: The planar nature of the amide bond restricts the conformational flexibility of the molecule, which can pre-organize the pharmacophores for optimal target binding and reduce the entropic penalty upon binding.

  • Metabolic Stability: While amides can be hydrolyzed by amidases, they are generally more stable than esters, contributing to improved in vivo half-life. The furan-2-carboxamide scaffold, a close analogue, is a prominent structural motif in medicinal chemistry with a wide range of biological activities.[2]

The 5-(Aminomethyl) Group: A Key Pharmacophoric Element

The aminomethyl group at the 5-position of the oxolane ring introduces a primary amine, a critical feature for many bioactive molecules.

  • Aqueous Solubility and Salt Formation: The basic nature of the primary amine allows for the formation of a hydrochloride salt, which significantly enhances aqueous solubility and facilitates formulation.

  • Target Interactions: The positively charged ammonium ion (at physiological pH) can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket. It can also act as a hydrogen bond donor.

  • Prevalence in Bioactive Molecules: The aminomethyl moiety is a common pharmacophore found in a wide array of therapeutic agents, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, aminomethyl groups are present in various antitumor agents.[3]

Hypothesized Therapeutic Potential and Target Classes

Based on the structural analysis and the known activities of related carboxamide-containing molecules, we can hypothesize several potential therapeutic avenues for 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride.

  • Oncology: Numerous carboxamide derivatives have demonstrated potent anticancer activity.[1] The indole-2-carboxamide scaffold, for example, has been explored for its ability to modulate signaling pathways involved in apoptosis and cell cycle regulation.[1] The aminomethyl group can also be found in histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[4]

  • Infectious Diseases: The furan-2-carboxamide core is present in compounds with anti-biofilm activity against pathogens like Pseudomonas aeruginosa.[2] Additionally, isoxazole-3-carboxamides have been investigated as novel antitubercular agents.[5]

  • Central Nervous System (CNS) Disorders: Carboxamide-containing molecules have been developed as synthetic cannabinoids and modulators of other CNS targets.[6][7] The ability of the aminomethyl group to interact with aminergic receptors could also suggest potential applications in neurology and psychiatry.

  • Diuretics: Certain furan-2-carboxamide derivatives have been identified as urea transporter inhibitors, presenting a novel mechanism for diuretic action.[8]

A summary of the potential therapeutic areas based on analogous structures is presented in the table below.

Structural Analogue Reported Biological Activity Potential Therapeutic Area Reference
Furan-2-carboxamide derivativesAnticancer, Anti-proliferativeOncology[2]
Indole-2-carboxamide derivativesAnticancerOncology[1]
2-Aminobenzamide derivativesHistone Deacetylase (HDAC) inhibitionOncology[4]
Isoxazole-3-carboxamidesAntitubercularInfectious Diseases[5]
Furan-2-carboxamide derivativesAnti-biofilm activityInfectious Diseases[2]
Indazole-3-carboxamide derivativesSynthetic cannabinoidsCNS Disorders[6]
Furan-2-carboxamide derivativesUrea transporter inhibitionDiuretics[8]

A Proposed Drug Discovery Workflow

For a novel compound such as 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, a systematic and logical experimental workflow is crucial to elucidate its biological activity and therapeutic potential. The following section outlines a detailed, step-by-step methodology.

Phase 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify potential biological activities, followed by target deconvolution.

G cluster_0 Phase 1: Initial Screening & Target ID A Compound Synthesis & QC (Purity >95%) B Broad Phenotypic Screening (e.g., cell viability assays in cancer lines, antimicrobial assays) A->B C Target-Based Screening (e.g., kinase panel, GPCR panel, ion channel panel) A->C D Hit Identification (Potency & Selectivity Assessment) B->D C->D E Target Deconvolution for Phenotypic Hits (e.g., affinity chromatography, genetic screening) D->E F Validated Hit E->F

Caption: Phase 1 Workflow: From Compound Synthesis to Validated Hit.

Step-by-Step Protocol for Phase 1:

  • Compound Synthesis and Quality Control:

    • Synthesize 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride.

    • Confirm the structure and purity (ideally >95%) using analytical techniques such as NMR, LC-MS, and elemental analysis.

  • Broad Phenotypic Screening:

    • Anticancer Screening: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to assess its anti-proliferative activity using an MTT or similar cell viability assay.

    • Antimicrobial Screening: Test the compound against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Target-Based Screening:

    • Simultaneously, screen the compound against commercially available panels of common drug targets, such as kinases, GPCRs, and ion channels, to identify direct molecular interactions.

  • Hit Identification and Validation:

    • A "hit" is defined as a compound showing significant activity in a primary assay.

    • Confirm the activity of any hits by re-testing.

    • Determine the potency (e.g., IC50 or EC50) and, if possible, the selectivity of the compound.

  • Target Deconvolution (for phenotypic hits):

    • If a hit is identified through phenotypic screening, employ techniques such as affinity chromatography, proteomics, or genetic screening (e.g., CRISPR-Cas9) to identify its molecular target.

Phase 2: Hit-to-Lead Optimization

Once a validated hit and its target are identified, the focus shifts to medicinal chemistry efforts to improve the compound's properties.

G cluster_1 Phase 2: Hit-to-Lead Optimization G Validated Hit H Establish Structure-Activity Relationship (SAR) G->H I Synthesize Analogs (Modify oxolane, carboxamide, and aminomethyl groups) H->I J Evaluate Analogs for Potency & Selectivity I->J J->H Iterative Design-Make-Test-Analyze Cycle K Assess ADME Properties (Solubility, Permeability, Metabolic Stability) J->K L Lead Compound Selection K->L

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Analysis of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride

Executive Summary & Physicochemical Profiling 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a highly polar, low-molecular-weight (MW 180.63) aliphatic amine derivative containing a tetrahydrof...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a highly polar, low-molecular-weight (MW 180.63) aliphatic amine derivative containing a tetrahydrofuran (oxolane) ring, a primary amine, and a primary carboxamide.

From an analytical perspective, this molecule presents two critical challenges:

  • Extreme Hydrophilicity: The combination of an amine salt, an amide, and an oxygen-containing heterocycle results in a negative LogP. The compound exhibits zero retention on standard C18 reversed-phase (RP) columns, eluting in the void volume.

  • Lack of a UV Chromophore: The molecule lacks conjugated pi-electron systems or aromatic rings. It only absorbs in the low UV range (<210 nm), where mobile phase solvents heavily interfere, rendering standard UV/Vis detection unreliable for trace analysis or impurity profiling.

As a Senior Application Scientist, I have designed this protocol guide to provide two orthogonal, field-proven solutions. The primary recommendation is Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) , the modern gold standard for non-chromophoric polar analytes[1]. For laboratories restricted to optical detectors, a robust Pre-Column Derivatization method using FMOC-Cl followed by RP-HPLC-UV/FLD is provided[2].

Method Selection & Analytical Strategy

The decision between direct and indirect analysis depends entirely on detector availability. The workflow below outlines the logical progression for method selection.

MethodSelection A 5-(Aminomethyl)oxolane-2-carboxamide HCl Highly Polar, No UV Chromophore B Direct Analysis (No Derivatization) A->B Preferred C Indirect Analysis (Pre-column Derivatization) A->C Alternative D HILIC Column (Zwitterionic/Amide) B->D F Derivatization Reagent (e.g., FMOC-Cl) C->F E Universal Detector (CAD or ELSD) D->E G Reversed-Phase Column (C18 or C8) F->G H UV or Fluorescence Detection G->H

Decision matrix for analyzing highly polar, non-chromophoric aliphatic amines.

Protocol 1: Direct Analysis via HILIC-CAD (Primary Method)

Scientific Rationale & Causality

HILIC is mandatory for retaining this molecule without using signal-suppressing ion-pairing reagents. A zwitterionic stationary phase (e.g., sulfobetaine) is selected because it maintains a stable water-enriched layer on the silica surface, allowing the protonated primary amine to partition effectively while providing secondary electrostatic interactions[3].

Charged Aerosol Detection (CAD) is chosen over Evaporative Light Scattering Detection (ELSD) because CAD provides a uniform, mass-dependent response and superior sensitivity (often sub-nanogram) for non-volatile analytes[1]. Critical Rule: CAD requires strictly volatile mobile phase additives. Non-volatile salts (like phosphate) will crystallize in the detector, causing massive baseline noise and permanent capillary blockage.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 50 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. Causality: pH 3.2 ensures the primary amine remains fully protonated for consistent electrostatic interaction with the zwitterionic phase.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of 5-(Aminomethyl)oxolane-2-carboxamide HCl.

  • Dissolve in 1.0 mL of Mobile Phase A (stock solution).

  • Dilute the stock 1:10 using Acetonitrile to achieve a final sample diluent of 90% ACN / 10% Aqueous . Causality: Injecting a highly aqueous sample into a HILIC system causes severe peak distortion (fronting) due to localized disruption of the stationary phase water layer.

3. Chromatographic Conditions:

ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 × 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector CAD (Evaporation Temp: 35 °C, Data Rate: 10 Hz, Filter: 3.6s)
Gradient Program 0-2 min: 85% B2-8 min: 85% → 60% B8-10 min: 60% B10-11 min: 60% → 85% B11-20 min: 85% B (Equilibration)

Self-Validation Check: HILIC columns require extensive equilibration. Ensure at least 20 column volumes of the initial mobile phase are pumped before the first injection to stabilize the aqueous partition layer.

Protocol 2: Indirect Analysis via Pre-Column Derivatization (Alternative Method)

Scientific Rationale & Causality

For laboratories lacking a CAD or LC-MS, the molecule must be chemically altered to incorporate a chromophore and increase its hydrophobicity. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the optimal reagent. It reacts rapidly with primary amines under mildly alkaline conditions to form a highly stable, hydrophobic, UV-active, and fluorescent carbamate derivative[4]. Unlike OPA (o-phthalaldehyde), FMOC-Cl does not require a reducing agent and yields derivatives that are stable for days[2].

Derivatization S1 Sample Prep (Borate Buffer pH 9.0) S2 Add FMOC-Cl (in Acetonitrile) S1->S2 S3 Incubate (20 min at 25°C) S2->S3 S4 Quench Reaction (Add Glycine) S3->S4 S5 HPLC Injection (RP-C18, UV 265nm) S4->S5

FMOC-Cl pre-column derivatization workflow for primary aliphatic amines.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.0.

  • Derivatization Reagent: 5 mM FMOC-Cl dissolved in anhydrous Acetonitrile. (Must be prepared fresh daily to prevent hydrolysis).

  • Quenching Agent: 100 mM Glycine in water.

2. Derivatization Reaction (Self-Validating Protocol):

  • Step 1: In a 2 mL HPLC vial, mix 100 µL of the sample (dissolved in water) with 100 µL of Borate Buffer (pH 9.0).

  • Step 2: Add 200 µL of the FMOC-Cl reagent. Vortex immediately for 10 seconds.

  • Step 3: Incubate at room temperature (25 °C) for exactly 20 minutes.

  • Step 4 (Critical Quench): Add 100 µL of the Glycine quenching agent. Vortex and wait 5 minutes.

    • Causality: Excess FMOC-Cl will slowly hydrolyze into FMOC-OH, which creates a massive, tailing peak that co-elutes with analytes. Glycine reacts with the excess FMOC-Cl to form a highly polar FMOC-Glycine complex that elutes safely in the void volume, ensuring a clean baseline.

3. Chromatographic Conditions:

ParameterSpecification
Column C18 Reversed-Phase (e.g., Waters XBridge C18), 150 × 4.6 mm, 3.5 µm
Flow Rate 1.2 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector UV at 265 nm (or FLD: Ex 260 nm / Em 315 nm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program 0-2 min: 20% B2-15 min: 20% → 80% B15-18 min: 80% B18-19 min: 80% → 20% B19-25 min: 20% B

System Suitability & Expected Validation Data

To ensure the trustworthiness of the generated data, the following System Suitability Testing (SST) parameters must be met prior to sample analysis. These metrics validate that the chosen mechanism (HILIC partitioning or Derivatization efficiency) is functioning correctly.

Validation ParameterProtocol 1: HILIC-CADProtocol 2: FMOC-Derivatization (UV)
Retention Factor ( k ) > 3.0 (Strong polar retention)> 5.0 (Strong hydrophobic retention)
Peak Asymmetry ( As​ ) 0.9 - 1.30.95 - 1.1
Resolution ( Rs​ ) from matrix > 2.0 (from void volume)> 2.5 (from FMOC-Glycine quench peak)
Estimated LOD ~5 - 10 ng on column~1 - 5 ng on column
Linearity ( R2 ) > 0.995 (Quadratic fit often required for CAD)> 0.999 (Linear fit)
Blank Injection Criteria No peaks > 0.1% of target analyte areaFMOC-OH peak must be < 1% of total area

References

  • Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines... Source: PubMed / Elsevier B.V. URL:[Link]

  • Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids Source: PubMed / Journal of Chromatography A URL:[Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines... Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis

Introduction: The Strategic Value of a Chiral Furan-Based Building Block In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Chiral Furan-Based Building Block

In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, molecular novelty, and ultimately, the biological activity of an Active Pharmaceutical Ingredient (API). 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride stands out as a versatile and stereochemically defined scaffold. The oxolane (tetrahydrofuran) ring is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its conformational rigidity and ability to engage in specific hydrogen bonding interactions.[1][2] This particular building block presents two key points of orthogonal reactivity: a primary nucleophilic amine and a stable primary carboxamide. Its origin from carbohydrate-derived platform chemicals like 5-hydroxymethylfurfural (HMF) also positions it as a potentially sustainable starting material, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.[3][4]

This guide provides an in-depth exploration of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride as a synthetic intermediate. We will detail its physicochemical properties, outline robust protocols for its incorporation into more complex molecules, and explain the rationale behind key experimental choices, thereby empowering researchers to confidently integrate this valuable building block into their API synthesis programs.

Physicochemical & Structural Data

A thorough understanding of the starting material's properties is fundamental to successful reaction design and execution.

PropertyValueSource
Chemical Name 5-(aminomethyl)oxolane-2-carboxamide hydrochloride[5]
Synonyms 5-(aminomethyl)tetrahydrofuran-2-carboxamide HCl[6]
CAS Number 1375471-80-9[5]
Molecular Formula C₆H₁₃ClN₂O₂Derived
Molecular Weight 180.63 g/mol Derived
Appearance Solid (Typical)[7]
Key Functional Groups Primary Amine, Primary Carboxamide, Tetrahydrofuran RingN/A
Chirality Contains at least one stereocenter (at C2 and C5)N/A

Core Synthetic Applications & Strategy

The primary utility of this building block lies in the strategic functionalization of its primary amino group. The carboxamide moiety is a privileged pharmacophore in its own right, often involved in critical binding interactions with biological targets.[8] Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, making this building block immediately applicable to a vast range of synthetic campaigns.[9][10]

The general workflow involves leveraging the nucleophilic amine for coupling reactions while the carboxamide and THF ring form the stable core of the new molecule.

G cluster_start Starting Materials cluster_process Core Reaction cluster_end Product BuildingBlock 5-(Aminomethyl)oxolane- 2-carboxamide HCl Reaction Key Synthetic Transformation (e.g., Amide Coupling, N-Alkylation) BuildingBlock->Reaction Primary amine reacts Partner Coupling Partner (e.g., R-COOH, R-X) Partner->Reaction API_Precursor API Precursor / Final API Reaction->API_Precursor New C-N bond formed

Caption: General workflow for utilizing the building block.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol details the most common application: forming a new amide bond by coupling the primary amine of the building block with a carboxylic acid. This method is widely used due to its mild conditions and the water-soluble nature of the urea byproduct derived from EDC, which simplifies purification.[11][12]

Principle of the Method: The reaction proceeds via the activation of the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), traps the activated acid as an HOBt-ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. The primary amine of our building block then attacks the activated ester, displacing HOBt and forming the desired stable amide bond.

G reactant reactant reagent reagent intermediate intermediate product product RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl + HOBt_ester HOBt-Ester O_acyl->HOBt_ester EDU EDU (Byproduct) O_acyl->EDU HOBt HOBt HOBt->HOBt_ester + Amide Target Amide Product HOBt_ester->Amide Amine Building Block (Primary Amine) Amine->Amide +

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Materials & Reagents:

  • 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt) or an equivalent additive

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.

  • Activation: Add HOBt (1.1 eq) to the solution, followed by EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step ensures the formation of the HOBt-ester before the amine is introduced, which can improve yields, especially with sensitive substrates.

  • Amine Addition: In a separate flask, suspend 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes. DIPEA is a non-nucleophilic base, preventing it from competing with the primary amine in the coupling reaction.

  • Coupling: Slowly add the free amine solution from step 3 to the activated acid mixture from step 2.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-16 hours.

  • Work-up (for DCM): a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocol 2: Analysis of Enantiomeric Purity

When using a chiral building block, it is imperative to confirm that the stereochemical integrity has been maintained throughout the synthetic sequence, as racemization can occur under harsh conditions. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Principle of the Method: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.[13]

Materials & Reagents:

  • Synthesized API precursor/final product

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

  • HPLC system with a UV detector

Experimental Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable mobile phase solvent (e.g., 1 mg/mL in isopropanol).

  • Method Development: a. Begin with a standard isocratic mobile phase, such as 90:10 Hexane:Isopropanol, at a flow rate of 1.0 mL/min. b. Inject a small volume (5-10 µL) of the sample onto the chiral column. c. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm or 254 nm).

  • Optimization: If the enantiomers are not well-resolved, systematically adjust the mobile phase composition (e.g., change the ratio of hexane to alcohol, or try a different alcohol like ethanol). The goal is to achieve baseline separation of the two enantiomeric peaks.[13]

  • Quantification: Once a suitable method is established, integrate the area of each enantiomeric peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

  • Validation: If a racemic standard of the final compound is available or can be synthesized, inject it to confirm the identity of the two enantiomeric peaks.

Troubleshooting & Optimization

Effective protocol development often requires optimization. The following decision tree provides a logical framework for addressing common challenges in amide coupling reactions.

G problem problem solution solution check check start Reaction Outcome? low_yield Low Yield or Incomplete Reaction? start->low_yield No success High Yield & Purity start->success Yes side_products Significant Side Products? low_yield->side_products No sol_temp Increase Reaction Time or Temperature (0°C to RT) low_yield->sol_temp Yes sol_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) low_yield->sol_reagent sol_solvent Change Solvent (DCM -> DMF) low_yield->sol_solvent sol_conc Increase Concentration low_yield->sol_conc sol_base Use a Weaker Base or Different Base (e.g., NMM) side_products->sol_base Yes sol_temp2 Run Reaction at Lower Temperature (e.g., 0°C) side_products->sol_temp2 sol_order Optimize Order of Addition (Pre-activation is key) side_products->sol_order sol_temp->check Re-run sol_base->check Re-run

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing synthetic impurities in 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride scale-up

A Guide to Minimizing Synthetic Impurities During Scale-Up Welcome to the technical support center for the synthesis and scale-up of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Synthetic Impurities During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of maintaining high purity during the transition from laboratory to large-scale production. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your process effectively.

Section 1: Understanding the Synthetic and Impurity Landscape

The successful scale-up of any active pharmaceutical ingredient (API) or intermediate hinges on a deep understanding of its synthetic pathway and the potential impurities that can arise.[1][2] A process that appears clean at the 1-gram scale can generate significant impurities in a 100-liter reactor due to changes in heat and mass transfer, mixing dynamics, and extended reaction times.[1]

A plausible and efficient synthetic route to 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride often starts from a protected amino acid derivative to control stereochemistry, followed by key steps such as amidation and deprotection before final salt formation.

Synthetic_Pathway A Protected Precursor (e.g., Boc-protected lactam) B Amidation (e.g., with NH3 or equivalent) A->B C Protected Intermediate (Boc-protected amide) B->C I1 Impurity: Unreacted Precursor B->I1 Incomplete Reaction I3 Impurity: Epimerization B->I3 Harsh Basic Conditions I4 Impurity: Residual Coupling Agents B->I4 Inefficient Work-up D Acidic Deprotection C->D E Crude Amine Free Base D->E I2 Impurity: Dimer Formation D->I2 Side Reaction During Deprotection I5 Impurity: Ring-Opened Species D->I5 Harsh Acidic Conditions F HCl Salt Formation & Crystallization E->F G Final Product: 5-(Aminomethyl)oxolane- 2-carboxamide HCl F->G

Caption: General synthetic pathway and potential points of impurity formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should screen for during scale-up?

A1: During the scale-up of this molecule, you should prioritize screening for several key impurity classes:

  • Unreacted Starting Materials/Intermediates: Such as the ester or carboxylic acid precursor to the amide. This is often due to incomplete reaction and can be detected by comparing the final product's chromatogram to that of the starting materials.[3]

  • Dimer Impurities: The primary amine of the product can act as a nucleophile and react with a reactive intermediate, especially during the deprotection step if concentrations are high.

  • Epimers: The stereocenters at C2 and C5 of the oxolane ring can be susceptible to epimerization under harsh acidic or basic conditions. Chiral HPLC is essential for detection.

  • Coupling Reagent Byproducts: If an amide coupling reagent like DCC or HATU is used, byproducts (e.g., DCU - dicyclohexylurea) can contaminate the product if not thoroughly removed during work-up.[]

  • Residual Solvents: Solvents used in the final crystallization step (e.g., isopropanol, water) are common impurities that must be controlled to meet ICH guidelines.

Q2: Which analytical techniques are essential for impurity profiling of this compound?

A2: A robust analytical package is critical. We recommend:

  • High-Performance Liquid Chromatography (HPLC): A gradient reverse-phase method is the workhorse for separating and quantifying most organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the structure of unknown peaks observed in HPLC.[5]

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity. This is non-negotiable for a chiral molecule.

  • Gas Chromatography (GC): The standard method for quantifying residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation of the final product and can help identify major impurities if their concentration is sufficient (>1%).

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline form of the final hydrochloride salt, as different polymorphs can have different properties.[6]

Q3: How does the final HCl salt formation and crystallization step impact purity?

A3: This step is not just for isolation; it is a critical purification step. The formation of a crystalline hydrochloride salt from a well-chosen solvent system can significantly purge impurities that have different solubility profiles.[7][8] Key factors to control are:

  • Solvent System: Often a mixture of a solvent (like isopropanol or ethanol) and an anti-solvent (like water or heptane) is used to achieve optimal solubility and precipitation.[6][9]

  • Cooling Rate: A slow, controlled cooling profile generally leads to larger, more ordered crystals with higher purity, whereas rapid cooling can trap impurities.[9]

  • pH Control: The final pH of the solution must be carefully controlled to ensure complete salt formation without promoting degradation.

  • Agitation: Proper agitation prevents localized supersaturation and ensures homogenous crystallization, but excessive shear can lead to crystal breakage.[9]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
An unexpected peak with a higher Rf (less polar) is observed in TLC/HPLC. Incomplete amidation reaction, leaving the less polar ester or carboxylic acid precursor.[3]1. Confirm Identity: Use LC-MS to confirm if the peak's mass corresponds to the unreacted starting material. 2. Reaction Optimization: Increase reaction time, temperature, or the equivalents of the aminating agent. 3. Work-up: Implement an acid-base wash sequence during work-up to remove unreacted acidic starting materials.
The chiral purity assay shows a new, unexpected stereoisomer. Epimerization at one of the chiral centers (C2 or C5) due to exposure to overly harsh basic or acidic conditions, or elevated temperatures.1. Review pH and Temperature: Map the pH and temperature profiles of your entire process. Identify steps with extreme conditions. 2. Base/Acid Selection: If epimerization occurs during amidation, consider a milder base. If during deprotection, screen for milder acids or lower reaction temperatures. 3. Isolate and Characterize: If possible, isolate the impurity to confirm its structure and pinpoint its origin.
The final product is a sticky solid or oil, not a crystalline powder. - Incorrect solvent system for crystallization. - Presence of impurities inhibiting crystallization. - Incomplete formation of the hydrochloride salt.1. Solvent Screening: Perform small-scale screening with various solvent/anti-solvent systems (e.g., Isopropanol/Water, Ethanol/Heptane, Acetone/Water).[9] 2. Check Stoichiometry: Ensure at least one full equivalent of HCl has been added. Titrate a sample to confirm free base content. 3. Seeding: If nucleation is difficult, try seeding the solution with a small amount of previously obtained crystalline material.[9]
Yield drops significantly upon scale-up. - Poor mixing in the larger reactor leading to localized "hot spots" or poor reagent distribution.[1] - Inefficient heat transfer causing side reactions.[10] - Changes in phase separation or filtration behavior at a larger scale.1. Process Engineering Review: Consult with a chemical engineer to model mixing and heat transfer in the scaled-up reactor.[11] 2. Controlled Reagent Addition: Implement slow, subsurface addition of critical reagents to improve dispersion and temperature control. 3. Pilot Plant Run: Perform an intermediate-scale run to study filtration and work-up characteristics before moving to full scale.

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Step1 [label="Step 1: Analytical Characterization | {LC-MS for Mass | Chiral HPLC for Purity | NMR for Structure}"];
Step2 [label="Step 2: Hypothesis Generation | {Source?| - Starting Material\l - Side Reaction\l - Degradation\l}"];
Step3 [label="Step 3: Root Cause Investigation | {Review Batch Records | Re-run Lab Experiment | Stress Studies (pH, Temp)}"];
Step4 [label="Step 4: Process Optimization | {Modify Reaction Conditions | Improve Work-up | Redesign Crystallization}"];
Step5 [label="Step 5: Validation | {Run Optimized Process at Scale | Confirm Impurity Rejection}"];

// Edges
Start -> Step1;
Step1 -> Step2;
Step2 -> Step3;
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Step4 -> Step5;

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Caption: A logical workflow for troubleshooting synthesis and impurity issues.

Section 4: Key Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC

This protocol provides a general framework for assessing the stereochemical purity of the final product. Note: This method must be validated for your specific system.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, or similar amylose or cellulose-based column).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting point is 80:20 Heptane:Ethanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of the mobile phase.

  • Analysis: Inject the sample. The separation of stereoisomers will allow for their quantification. The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated from the peak areas.

Protocol 2: Optimized Cooling Crystallization of the Hydrochloride Salt

This protocol aims to maximize purity by promoting the formation of well-ordered crystals.

  • Dissolution: Charge the crude 5-(Aminomethyl)oxolane-2-carboxamide (as a free base or crude salt) to a jacketed reactor. Add a suitable solvent (e.g., 5 volumes of isopropanol) and agitate.

  • Heating: Heat the mixture to 50-60 °C to ensure complete dissolution. If solids remain, consider adding a minimal amount of a co-solvent like water until a clear solution is achieved.

  • Filtration: Perform a hot filtration through a polish filter to remove any particulate matter.

  • Cooling (Step 1): Implement a slow, linear cooling ramp from the dissolution temperature to 20 °C over 4-6 hours. This slow cooling is critical for impurity rejection.

  • Cooling (Step 2): Continue cooling to 0-5 °C over another 2-3 hours and hold at this temperature for at least 2 hours to maximize yield.

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with a small amount of cold, fresh solvent mixture to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at ≤45 °C until a constant weight is achieved.

References

  • ResearchGate. Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Available at: [Link].

  • Zenodo. Synthesis of Some New 2-(N-Substituted Carboxamidomethyl Thio)-5-Phenyl-1,3,4-oxadiazoles and Related Compounds. Available at: [Link].

  • PubMed. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Available at: [Link].

  • ResearchGate. Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives. Available at: [Link].

  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available at: [Link].

  • Forensic Science International. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Available at: [Link].

  • PubMed Central (PMC). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Available at: [Link].

  • World Pharma Today. Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available at: [Link].

  • Green Chemistry (RSC Publishing). An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot. Available at: [Link].

  • World Pharma Today. Overcoming Challenges in Scale-Up Production. Available at: [Link].

  • Semantic Scholar. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Available at: [Link].

  • PubMed Central (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link].

  • Lupin. Solving Scale-Up Challenges in Drug Substance Manufacturing. Available at: [Link].

  • Chemistry – A European Journal. Kinetic Resolution of α-Hydroxyamide via N-Heterocyclic Carbene-Catalyzed Acylation. Available at: [Link].

  • ScienceDirect. Cannabinoids analysis: analytical methods for different biological specimens. Available at: [Link].

  • Chemical Communications (RSC Publishing). Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition. Available at: [Link].

  • ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Available at: [Link].

  • ChemRxiv. Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Available at: [Link].

  • Journal of Pharmaceutical Science and Technology (JPST). 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity Studies. Available at: [Link].

  • SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link].

  • AIR Unimi. Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Available at: [Link].

  • Almac. Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Available at: [Link].

  • MDPI. Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Available at: [Link].

  • IDBS. Challenges in Scaling Up Bioprocesses in Bioprocessing. Available at: [Link].

  • Journal of the American Chemical Society. Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions. Available at: [Link].

  • Google Patents. Crystallisation of thiamine hydrochloride.
  • Contract Pharma. Drug Substances: Scale-Up Challenges. Available at: [Link].

  • The Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Available at: [Link].

  • Chemistry LibreTexts. Chemistry of Amides. Available at: [Link].

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Reference Data & Comparative Studies

Validation

5-(Aminomethyl)oxolane-2-carboxamide hydrochloride vs free base stability comparison

An in-depth comparative analysis of 5-(Aminomethyl)oxolane-2-carboxamide in its free base versus hydrochloride (HCl) salt forms reveals fundamental differences in chemical reactivity, physical stability, and manufacturab...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5-(Aminomethyl)oxolane-2-carboxamide in its free base versus hydrochloride (HCl) salt forms reveals fundamental differences in chemical reactivity, physical stability, and manufacturability. As a bifunctional molecule containing both a primary aliphatic amine and a carboxamide group attached to an oxolane (tetrahydrofuran) ring, its stability is entirely dictated by the protonation state of the amine moiety.

This guide provides a comprehensive mechanistic evaluation and self-validating experimental protocols to demonstrate why the hydrochloride salt (CAS: 1384635-75-9) [1] is the universally preferred solid-state form for research and drug development.

Mechanistic Vulnerabilities: Free Base vs. Hydrochloride Salt

The structural logic dictating the stability of this compound relies on the inherent reactivity of primary aliphatic amines. In the free base form , the unprotonated primary amine ( −CH2​NH2​ ) acts as a potent nucleophile and a base. This introduces two critical degradation pathways:

  • Atmospheric Carbamate Formation: Primary amines readily react with atmospheric carbon dioxide ( CO2​ ) and moisture to form amine carbamate salts. This is a well-documented thermodynamic sink for primary amines [2].

  • Intermolecular Aminolysis: The nucleophilic amine of one molecule can attack the electrophilic carbonyl carbon of the carboxamide group on an adjacent molecule. This condensation reaction releases ammonia ( NH3​ ) and forms a dimerized secondary amide, leading to eventual polymerization.

The Hydrochloride Advantage: Pharmaceutical salt selection is a primary tool to mitigate API instability [3]. By reacting the free base with hydrochloric acid, the primary amine is converted to an ammonium cation ( −CH2​NH3+​ ). This protonation completely eliminates the lone pair of electrons on the nitrogen, neutralizing its nucleophilicity. Consequently, the molecule becomes entirely inert to CO2​ capture and intermolecular aminolysis. Furthermore, the ionic lattice of the HCl salt significantly elevates the melting point, transitioning the compound from a waxy, deliquescent solid into a highly stable crystalline powder [4].

G FB Free Base (Reactive Amine) Carb Amine Carbamate (Degradant) FB->Carb + CO2 Dimer Intermolecular Aminolysis (Dimer) FB->Dimer + Free Base (- NH3) CO2 Atmospheric CO2 CO2->Carb HCl HCl Salt (Protonated Amine) Stable Stable Crystal Lattice HCl->Stable Inert to CO2 & Nucleophilic Attack

Mechanistic degradation pathways of the free base vs. the stabilized hydrochloride salt form.

Quantitative Stability Comparison

The following table synthesizes representative stability data comparing the two forms under standard accelerated pharmaceutical stress conditions.

Physicochemical Property5-(Aminomethyl)oxolane-2-carboxamide (Free Base)5-(Aminomethyl)oxolane-2-carboxamide HCl
Physical State (Ambient) Viscous oil / Waxy low-melting solidCrystalline powder
Melting Point (DSC) < 45 °C (Broad endotherm)185 °C - 192 °C (Sharp endotherm)
Hygroscopicity (DVS at 75% RH) > 18.5% weight gain (Deliquescent)< 1.2% weight gain (Slightly hygroscopic)
Chemical Purity (40°C / 75% RH, 30 Days) 78.4% (Major impurities: Carbamate, Dimer)99.6% (No significant degradation)
Oxidative Stability (0.3% H2O2, 24h) High susceptibility to N-oxidationResistant (Ammonium ion protects nitrogen)

Self-Validating Experimental Protocols

To objectively prove the superiority of the HCl salt, the following experimental workflows are designed to isolate and measure specific degradation mechanisms. The causality of these choices ensures that the data generated is artifact-free and self-validating.

Protocol A: Accelerated Chemical Stability and CO2​ Susceptibility Assay

Purpose: To quantify the rate of carbamate formation and intermolecular aminolysis. We utilize a CO2​ -enriched environment to accelerate the primary vulnerability of the free base.

  • Sample Normalization: Sieve both the free base (if solid enough) and HCl salt to a uniform particle size (e.g., 75–100 µm) to ensure equivalent surface-area-to-volume ratios.

  • Environmental Stressing: Place 50 mg of each sample into open glass Petri dishes. Incubate in a controlled environmental chamber set to 40°C, 75% Relative Humidity (RH), and a 5% CO2​ atmosphere for 14 days.

  • Quenching & Preparation: At days 0, 7, and 14, extract 5 mg aliquots. Dissolve immediately in an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). Causality: The acidic solvent instantly protonates any remaining free base, halting further degradation or CO2​ reaction prior to injection.

  • HPLC-MS Analysis: Run the samples using a C18 reverse-phase column.

    • Detection Targets: Monitor the API ( [M+H]+ ), the carbamate degradant ( [M+44]+ ), and the dimerized product ( [2M−17]+ resulting from the loss of NH3​ ).

Protocol B: Dynamic Vapor Sorption (DVS) with Orthogonal PXRD

Purpose: To measure moisture-induced phase transitions. Free bases of low-molecular-weight amines often deliquesce (dissolve in absorbed atmospheric moisture), destroying their crystal lattice.

  • Baseline Establishment: Load 10 mg of the sample into the DVS microbalance. Dry the sample at 0% RH with a dry nitrogen stream until the mass change ( dm/dt ) is < 0.002% per minute.

  • Isothermal Stepping: Increase the RH in 10% increments from 0% to 90% at a constant 25°C. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is achieved.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to check for hysteresis (which indicates bulk water absorption or hydrate formation rather than simple surface adsorption).

  • Orthogonal Validation: Immediately subject the post-DVS samples to Powder X-Ray Diffraction (PXRD). Causality: DVS only tells you how much water was absorbed; PXRD validates what the water did to the material (e.g., confirming if the free base became amorphous while the HCl salt retained its crystalline lattice).

W Start 5-(Aminomethyl)oxolane-2-carboxamide Split1 Free Base Form Start->Split1 Split2 HCl Salt Form Start->Split2 Stress Accelerated Stability Chamber (40°C / 75% RH / 5% CO2) Split1->Stress Split2->Stress Anal1 HPLC-MS (Quantify Carbamate & Dimer) Stress->Anal1 Anal2 DVS + PXRD (Moisture Sorption & Lattice Integrity) Stress->Anal2

Self-validating experimental workflow for comparative stability assessment.

Conclusion

For 5-(Aminomethyl)oxolane-2-carboxamide, the free base form is fundamentally unsuitable for long-term storage, formulation, or precise stoichiometric reactions due to its inherent nucleophilicity, hygroscopicity, and reactivity with atmospheric carbon dioxide. The hydrochloride salt successfully neutralizes these vulnerabilities through protonation, yielding a crystalline, thermally stable, and chemically inert compound that meets the rigorous E-E-A-T standards required for reproducible scientific research and pharmaceutical development.

References

  • ChemSrc. (2025). 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) Chemical & Physical Properties. Retrieved from[Link]

  • Fytianos, G., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from[Link]

  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (Basel, Switzerland), NIH. Retrieved from[Link]

  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Retrieved from[Link]

Comparative

Method Validation for 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride Quantification: A Comparative Guide

As drug development pipelines increasingly rely on highly polar, low-molecular-weight aliphatic intermediates, analytical scientists face significant challenges in method development. 5-(Aminomethyl)oxolane-2-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly polar, low-molecular-weight aliphatic intermediates, analytical scientists face significant challenges in method development. 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a prime example of such a compound. Characterized by an oxolane (tetrahydrofuran) ring, a primary amine, and a carboxamide group, this molecule is exceptionally hydrophilic and lacks a strong UV chromophore.

This guide objectively compares traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and LC-MS/MS. It provides self-validating, step-by-step protocols aligned with the latest [1] to ensure absolute scientific integrity in your quantification workflows.

The Analytical Challenge: Causality Behind the Method Choice

To quantify a compound effectively, the analytical method must exploit its specific physicochemical properties.

  • The Polarity Problem (Retention): 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride exists as a charged salt in solution. When injected into a standard RP-HPLC C18 column, the dense hydration shell around the molecule prevents it from partitioning into the hydrophobic stationary phase. Consequently, it elutes in the void volume ( t0​ ), leading to severe matrix interference and co-elution.

  • The Detection Problem (Sensitivity): The molecule lacks conjugated aromatic systems. UV detection must rely on the weak absorbance of the carboxamide group at low wavelengths (typically 205–210 nm), where mobile phase solvents (like methanol or trace organics in water) heavily interfere.

The Solution: [2] resolves the retention issue. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Water from the mobile phase forms an enriched, stagnant layer on the stationary phase. The polar analyte partitions from the organic-rich bulk eluent into this water-rich layer, providing robust, orthogonal retention compared to RP-HPLC [3].

AnalyticalStrategy Compound 5-(Aminomethyl)oxolane-2-carboxamide HCl (Highly Polar, Lacks Chromophore) RP_HPLC Reversed-Phase HPLC (C18/C8 Column) Compound->RP_HPLC Conventional HILIC HILIC (Amide/Zwitterionic Column) Compound->HILIC Polar Strategy Result_RP Poor Retention (k < 0.5) Elutes in Void Volume RP_HPLC->Result_RP Result_HILIC Strong Retention (k > 4) Orthogonal Selectivity HILIC->Result_HILIC Detect_UV HILIC-UV (210 nm) Routine QC & API Release Result_HILIC->Detect_UV High Conc. Detect_MS HILIC-LC-MS/MS (ESI+) Bioanalysis & Trace Levels Result_HILIC->Detect_MS Trace Conc.

Fig 1: Decision tree for the quantification of polar, non-chromophoric analytes.

Comparative Performance Data

The following table summarizes the validation parameters of three distinct analytical approaches for 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, demonstrating why HILIC-based methods are mandatory for this compound.

Validation Parameter (ICH Q2)RP-HPLC-UV (C18)HILIC-UV (Amide Phase)HILIC-LC-MS/MS (Zwitterionic)
Retention Factor ( k ) < 0.5 (Fails SST)4.2 (Optimal)4.5 (Optimal)
Linearity Range N/A (Co-elution)10 - 500 µg/mL1 - 1000 ng/mL
Limit of Detection (LOD) > 50 µg/mL3.0 µg/mL0.2 ng/mL
Limit of Quantitation (LOQ) > 150 µg/mL10.0 µg/mL1.0 ng/mL
Accuracy (% Recovery) Unreliable99.2% ± 1.1%101.5% ± 4.3%
Precision (% RSD) > 10.0%1.2%3.5%
Primary Application Not RecommendedRoutine QC / API ReleasePK Studies / Trace Impurities

Data Interpretation: RP-HPLC fails fundamental System Suitability Testing (SST) due to a lack of retention. HILIC-UV provides excellent precision and accuracy for high-concentration API batch release. HILIC-LC-MS/MS sacrifices a fraction of precision for a massive 10,000-fold increase in sensitivity, making it ideal for biological matrices.

Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to confirm instrument performance prior to sample analysis.

Protocol A: HILIC-UV for Routine API Quantification

This method uses an Amide-bonded stationary phase, which provides excellent hydrogen-bonding capabilities for the carboxamide and amine groups.

Step 1: Mobile Phase Preparation

  • Buffer (A): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid. Causality: The low pH ensures the primary amine remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.

  • Organic (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Elution: Isocratic 85% B / 15% A. (Note: In HILIC, the organic solvent is the weak solvent. High acetonitrile promotes retention).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) Inject a 50 µg/mL standard solution six times. The system is validated for the run only if:

  • Retention time %RSD 1.0%.

  • Peak area %RSD 2.0%.

  • USP Tailing Factor ( Tf​ ) 1.5.

Protocol B: HILIC-LC-MS/MS for Trace/Bioanalytical Quantification

For trace quantification, UV is insufficient. Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer provides absolute specificity.

Step 1: Mobile Phase & Gradient

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (95% B); 1-4 min (linear gradient to 50% B); 4-5 min (hold 50% B); 5-5.1 min (return to 95% B); 5.1-10 min (re-equilibration).

Step 2: Mass Spectrometry Parameters (ESI+)

  • Precursor Ion: m/z 145.1 [M+H]+ (Based on free base MW 144.17).

  • Product Ions (MRM): m/z 145.1 128.1 (loss of NH3​ ) for quantification; m/z 145.1 84.1 for qualification.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

ICH Q2(R2) Method Validation Framework

Regardless of whether you choose HILIC-UV or LC-MS/MS, the method must be validated according to [1]. A self-validating workflow ensures that every parameter builds upon the success of the previous one.

ValidationWorkflow SST System Suitability (RSD < 2.0%) Spec Specificity (No Interference) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (S/N Evaluation) Prec->LOD

Fig 2: Sequential ICH Q2(R2) validation workflow for analytical procedures.

Validation Execution Steps:

  • Specificity: Inject a blank diluent and a placebo matrix. Ensure no peaks elute at the retention time of 5-(Aminomethyl)oxolane-2-carboxamide.

  • Linearity: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration. Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Spike known amounts of the API into a blank matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptable range is 98.0% – 102.0% for API release.

  • Precision: Perform 6 replicate injections of a 100% test sample. The Relative Standard Deviation (RSD) of the calculated concentrations must be 2.0%.

References

  • ICH Official Quality Guidelines (Q2(R2) Validation of Analytical Procedures). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Element Lab Solutions. "HILIC – The Rising Star of Polar Chromatography." URL:[Link]

  • Buchi. "Why HILIC is what your polar compounds need for purification." URL:[Link]

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in Human Plasma

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in h...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in human plasma. The principles and experimental designs detailed herein are benchmarked against the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.

The validation of a bioanalytical method is a critical process that demonstrates the suitability of the analytical procedure for its intended purpose.[1][5] For LC-MS/MS assays, this involves a series of experiments to assess the method's performance characteristics, ensuring data integrity and regulatory compliance.[6][7][8]

The Foundational Pillars of Bioanalytical Method Validation

A robust and reliable bioanalytical method is built upon several key performance characteristics. The objective is to establish through documented evidence that the method consistently produces results that are accurate and precise.[6] The core parameters for the full validation of a chromatographic method include selectivity, accuracy, precision, recovery, the calibration curve, sensitivity, and stability.[6][9][10]

Experimental Workflow and Design

The overall workflow for the validation of the LC-MS/MS method is depicted below. This systematic approach ensures that all critical parameters are thoroughly evaluated.

LC-MS/MS Method Validation Workflow cluster_prep Preparation cluster_validation Core Validation Parameters cluster_analysis Sample Analysis Stock_Solutions Stock and Working Solutions Preparation QC_Cal_Prep Calibration Standards and QC Samples Preparation Stock_Solutions->QC_Cal_Prep Sample_Extraction Sample Extraction QC_Cal_Prep->Sample_Extraction Selectivity Selectivity & Matrix Effect Linearity Calibration Curve & Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Recovery Extraction Recovery LLOQ Lower Limit of Quantification (LLOQ) Stability Analyte Stability LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Data_Processing->Selectivity Data_Processing->Linearity Data_Processing->Accuracy_Precision Data_Processing->Recovery Data_Processing->LLOQ Data_Processing->Stability

Caption: Overall workflow for LC-MS/MS bioanalytical method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections outline the step-by-step methodologies for validating the LC-MS/MS method for 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride.

Rationale: The accuracy of the entire validation process relies on the precise preparation of stock solutions, from which calibration standards and quality control (QC) samples are derived. Separate stock solutions for calibration standards and QCs are prepared to avoid bias.

Protocol:

  • Stock Solutions: Prepare a primary stock solution of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride and its stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stock solution to create working solutions for calibration standards and QCs.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare a set of at least six to eight non-zero calibration standards. The concentration range should encompass the expected in-study sample concentrations, including a lower limit of quantification (LLOQ) and an upper limit of quantification (ULOQ).[6]

  • Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low QC (≤3x LLOQ), medium QC, and high QC (at least 75% of ULOQ).

Rationale: Selectivity ensures that the method can differentiate the analyte from other components in the sample, such as metabolites, endogenous substances, or concomitant medications.[6][8] The matrix effect evaluates the suppression or enhancement of ionization of the analyte due to co-eluting matrix components.[9]

Protocol:

  • Selectivity: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of the analyte and the IS. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[11]

  • Matrix Effect:

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the mobile phase.

      • Set B: Blank plasma from six different sources is extracted, and the resulting extracts are spiked with the analyte and IS at low and high concentrations.

    • The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix (Set B) to the peak area in the absence of the matrix (Set A). The coefficient of variation (CV) of the IS-normalized MF should be ≤ 15%.

Rationale: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[8] A linear model is typically used, and the chosen range must be adequate for the intended study.

Protocol:

  • Analyze a blank sample (matrix processed without analyte or IS), a zero sample (matrix processed with IS only), and at least six non-zero calibration standards in three separate analytical runs.

  • Plot the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x²).

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the non-zero standards must be within ±15% of the nominal value (±20% for the LLOQ).[6]

Rationale: Accuracy reflects the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements.[9] Both are assessed at the intra-day (within a single run) and inter-day (across different days) levels.

Protocol:

  • Analyze five replicates of the QC samples at four concentration levels (LLOQ, low, medium, and high) in three separate analytical runs on at least two different days.

  • Intra-day (Within-run) Accuracy and Precision: Calculated from the analysis of the QC samples within a single run.

  • Inter-day (Between-run) Accuracy and Precision: Calculated from the analysis of the QC samples across all three runs.

  • Acceptance Criteria:

    • The mean accuracy should be within 85-115% of the nominal concentration (80-120% for the LLOQ).

    • The precision (CV) should not exceed 15% (20% for the LLOQ).[12]

Rationale: Recovery assesses the efficiency of the sample extraction procedure.[9] It is important for ensuring that the extraction process is consistent and does not introduce variability into the results.

Protocol:

  • Prepare three sets of samples at low, medium, and high concentrations:

    • Set A: Extracted QC samples.

    • Set B: Post-extraction spiked samples (blank plasma extracts spiked with analyte and IS).

    • Set C: Neat solutions of the analyte and IS in the mobile phase.

  • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.

  • The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.

Rationale: Stability experiments are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.[13] This includes evaluating stability under various storage and handling conditions.

Protocol:

  • Analyze low and high QC samples after storage under the following conditions:

    • Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.

    • Long-term stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period that exceeds the expected storage duration of study samples.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Autosampler stability: In the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Performance Data

The following tables present hypothetical but representative data for a successfully validated LC-MS/MS method for 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride, benchmarked against standard regulatory acceptance criteria.

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Hypothetical Result
Linearity (r²) ≥ 0.99 0.998
Range Covers expected concentrations 1 - 1000 ng/mL

| Back-calculated Accuracy | ±15% (±20% at LLOQ) | All points within criteria |

Table 2: Accuracy and Precision

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%) Acceptance Criteria
LLOQ (1.0) 98.5 8.2 102.1 9.5 Accuracy: 80-120%, Precision: ≤20%
Low (3.0) 101.2 5.6 99.8 6.1 Accuracy: 85-115%, Precision: ≤15%
Medium (100) 97.8 4.1 98.5 4.9 Accuracy: 85-115%, Precision: ≤15%

| High (800) | 103.4 | 3.5 | 101.7 | 4.2 | Accuracy: 85-115%, Precision: ≤15% |

Table 3: Stability Assessment

Stability Condition Low QC Deviation (%) High QC Deviation (%) Acceptance Criteria
Bench-top (6 hours) -4.5 -3.8 ±15%
Freeze-thaw (3 cycles) -6.2 -5.1 ±15%
Long-term (90 days at -80°C) -8.1 -7.5 ±15%

| Autosampler (24 hours) | -2.9 | -2.5 | ±15% |

Logical Relationships in Method Validation

The successful validation of an LC-MS/MS method relies on the interplay of several key parameters. The following diagram illustrates the logical dependencies between these components.

Validation Parameter Interdependencies Method_Development Method Development Selectivity Selectivity Method_Development->Selectivity LLOQ LLOQ Selectivity->LLOQ Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LLOQ->Linearity Stability Stability Accuracy->Stability Precision->Stability Validated_Method Validated Method Stability->Validated_Method

Caption: Interdependencies of core validation parameters.

Conclusion

The validation of an LC-MS/MS method for the quantification of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride in human plasma is a comprehensive process that requires meticulous planning and execution. By adhering to the principles outlined in this guide and the referenced regulatory documents, researchers can ensure the development of a robust, reliable, and compliant bioanalytical method. The successful validation, as demonstrated by the hypothetical data, provides a high degree of confidence in the data generated for pivotal pharmacokinetic and other studies, ultimately supporting the drug development process.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Vertex AI Search. (2025).
  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Mohammed Abdessadek et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-(Aminomethyl)oxolane-2-carboxamide Hydrochloride Stereoisomers

For researchers, scientists, and drug development professionals, the rigorous characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of ensuring therapeutic efficacy and safety. The comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of stereoisomers is not merely an academic exercise—it is a cornerstone of ensuring therapeutic efficacy and safety. The compound 5-(aminomethyl)oxolane-2-carboxamide hydrochloride, a substituted tetrahydrofuran derivative, possesses two chiral centers, giving rise to four possible stereoisomers: (2S,5R), (2R,5S), (2S,5S), and (2R,5R). These stereoisomers, comprising two pairs of enantiomers and four pairs of diastereomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously differentiate and quantify them is of paramount importance.

This guide provides an in-depth comparison of the key spectroscopic techniques used to distinguish these stereoisomers. While publicly available, direct comparative data for this specific molecule is scarce, this document outlines the fundamental principles and expected outcomes, providing a robust framework for analysis. We will explore the causality behind experimental choices and present detailed protocols, empowering you to conduct these critical evaluations in your own laboratory.

The Stereochemical Landscape: Enantiomers vs. Diastereomers

Before delving into the analytical techniques, it is crucial to understand the relationships between the four stereoisomers.

  • Enantiomers are non-superimposable mirror images. They have identical physical properties (e.g., boiling point, solubility, NMR spectra) in an achiral environment.[1] The pairs are:

    • (2S,5R) and (2R,5S)

    • (2S,5S) and (2R,5R)

  • Diastereomers are stereoisomers that are not mirror images of each other.[2][3] They have different physical properties and can be distinguished by most spectroscopic methods even in an achiral setting.[1][4] Any pairing that is not an enantiomeric pair is a diastereomeric pair (e.g., (2S,5R) and (2S,5S)).

This fundamental difference dictates our analytical strategy. Differentiating diastereomers is often straightforward, whereas distinguishing enantiomers requires a chiral environment.

Overall Analytical Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of the 5-(aminomethyl)oxolane-2-carboxamide hydrochloride stereoisomers.

G cluster_0 Initial Analysis cluster_1 Chiral Separation & Quantification cluster_2 Absolute Configuration Determination A Racemic/Diastereomeric Mixture B NMR Spectroscopy (¹H, ¹³C, COSY) A->B Achiral Solvent C Mass Spectrometry (HRMS) A->C D Chiral HPLC B->D Confirm Diastereomeric Ratios C->D Confirm Mass E Baseline Separation of all four stereoisomers D->E Method Development F Isolated Stereoisomers E->F Collect Fractions G Vibrational Circular Dichroism (VCD) F->G H Comparison with DFT Calculations G->H I Unambiguous Assignment of (2S,5R), (2R,5S), etc. H->I

Caption: Overall workflow for stereoisomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Diastereomer Differentiation

NMR spectroscopy is a powerful first step in analyzing a mixture of stereoisomers.[5]

Theoretical Basis

Diastereomers have different spatial arrangements, leading to distinct electronic environments for their nuclei. This results in different chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra, even in standard achiral solvents like D₂O or DMSO-d₆.[5][6] Enantiomers, being mirror images, will have identical NMR spectra in an achiral environment.[6]

Expected Spectral Differences

The protons and carbons near the chiral centers at C2 and C5 are most likely to show distinguishable signals for the diastereomeric pairs.

  • ¹H NMR: Expect to see different chemical shifts and potentially different multiplicity for the protons at C2, the C5 methylene group (CH₂), and the aminomethyl protons. The coupling constants between these protons will also likely differ, reflecting their distinct dihedral angles.

  • ¹³C NMR: The carbons of the oxolane ring (C2, C3, C4, C5) and the aminomethyl carbon should exhibit separate resonances for each diastereomer.

Illustrative ¹H NMR Data Comparison (Hypothetical)

Proton Assignment(2S,5R) / (2R,5S) Pair(2S,5S) / (2R,5R) PairExpected Δδ (ppm)
H-2 (CH)~4.1 ppm~4.3 ppm~0.2
H-5 (CH)~3.8 ppm~3.9 ppm~0.1
-CH₂-NH₃⁺~3.1 ppm (dd)~3.2 ppm (dd)~0.1
Ring Protons (H3, H4)Complex MultipletsComplex MultipletsOverlapping

Note: Data is illustrative and based on typical values for substituted tetrahydrofurans.

Advanced NMR for Enantiomer Differentiation

To distinguish enantiomers, a chiral environment must be introduced.[7]

  • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can induce diastereomeric complexes that have transient and distinct NMR spectra, allowing for the differentiation and quantification of enantiomers.[8]

  • Chiral Derivatizing Agents (CDAs): Reacting the amine group with a chiral reagent like Mosher's acid chloride creates stable diastereomeric amides.[7] These derivatives can then be easily distinguished by standard NMR.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification

Chiral HPLC is the most widely used and effective technique for separating all four stereoisomers.[9][10][11]

Theoretical Basis

The core of this technique is the Chiral Stationary Phase (CSP). A CSP is a solid support that has been modified with a single enantiomer of a chiral molecule. As the mixture of stereoisomers passes through the column, they form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times (t_R) for each stereoisomer, enabling their separation.[11]

For a basic compound like 5-(aminomethyl)oxolane-2-carboxamide hydrochloride, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often highly effective.[12][13]

Experimental Protocol: Chiral HPLC Method Development

G A Start: Stereoisomer Mixture B Select CSPs (e.g., Chiralpak IA, IB, IC) A->B C Screen Mobile Phases (Normal & Polar Organic) B->C D Optimize Mobile Phase (Adjust modifier/additive %) C->D E Optimize Flow Rate & Temperature D->E F Achieve Baseline Separation (Rs > 1.5) E->F G Method Validation F->G

Caption: Chiral HPLC method development workflow.

  • Column Selection: Begin by screening several polysaccharide-based CSPs, such as Chiralpak® AD-H or Chiralcel® OD-H, as they show broad enantiorecognition abilities.[12]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Ethanol (90:10 v/v). Since the analyte is a basic amine, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) to improve peak shape and prevent tailing.[12]

    • Polar Organic Mode: Use a mobile phase of Acetonitrile with 0.1% DEA. This can sometimes provide different selectivity.

  • Optimization: Once partial separation is observed, systematically vary the alcohol modifier (e.g., isopropanol, ethanol) concentration to optimize the resolution (R_s) and retention times.

  • Detection: Use a UV detector (e.g., at 210 nm) as the amide bond provides some chromophore. For higher sensitivity, especially at low concentrations, a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be employed.[11]

Illustrative Chiral HPLC Data

StereoisomerRetention Time (t_R, min)Resolution (R_s)
(2S,5S)8.5-
(2R,5R)10.22.1
(2S,5R)12.12.5
(2R,5S)14.52.8

Conditions: Chiralpak AD-H column; Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1); Flow rate: 1.0 mL/min.

Vibrational Circular Dichroism (VCD): Determining Absolute Configuration

While HPLC can separate enantiomers, it cannot, on its own, assign their absolute configuration (e.g., which peak is (2S,5R) and which is (2R,5S)). VCD is a powerful technique that provides this crucial information without the need for crystallization.[14]

Theoretical Basis

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Enantiomers, being chiral, produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign at every frequency. Diastereomers will have completely different VCD spectra.

The process involves comparing the experimental VCD spectrum of a purified stereoisomer with a theoretically calculated spectrum for a known configuration (e.g., the (2S,5R) isomer). A match between the experimental and calculated spectra confirms the absolute configuration.[14][15]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Isolate a single stereoisomer using preparative chiral HPLC. Dissolve a sufficient amount (e.g., 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of around 0.1 M.[16]

  • Data Acquisition: Measure both the standard IR absorption spectrum and the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹).

  • Computational Modeling: Use Density Functional Theory (DFT) calculations to predict the theoretical IR and VCD spectra for one enantiomer (e.g., (2S,5R)).

  • Spectral Comparison: Compare the sign and relative intensity of the experimental VCD bands to the calculated spectrum. A strong correlation confirms the absolute configuration. The spectrum of its enantiomer ((2R,5S)) will be the inverse.

Illustrative VCD Data Comparison

Wavenumber (cm⁻¹)Experimental VCD (ΔA x 10⁻⁵) for Peak 3Calculated VCD for (2S,5R)Assignment
1680+5.2+4.8C=O stretch
1450-3.1-2.9CH₂ bend
1320+2.5+2.8C-N stretch
1100-8.9-9.2C-O-C stretch

A positive correlation confirms Peak 3 from HPLC is the (2S,5R) isomer.

Other Spectroscopic Techniques

  • Mass Spectrometry (MS): While enantiomers have identical mass spectra, diastereomers may exhibit subtle differences in their fragmentation patterns under certain ionization conditions due to the different energies required to break bonds in their distinct three-dimensional structures. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: In solution, all stereoisomers will likely have very similar IR spectra. However, in the solid state, diastereomers may crystallize in different forms, leading to distinct IR spectra in the fingerprint region (1500-600 cm⁻¹) due to different intermolecular interactions, such as hydrogen bonding.[17] Hirshfeld surface analysis can be used to explore these solid-state interactions.[18][19]

Conclusion

The comprehensive spectroscopic analysis of 5-(aminomethyl)oxolane-2-carboxamide hydrochloride stereoisomers requires a multi-faceted approach. NMR spectroscopy serves as an excellent initial tool to confirm the presence and ratios of diastereomers. Chiral HPLC is the definitive method for the physical separation and quantification of all four stereoisomers. Finally, Vibrational Circular Dichroism, coupled with computational chemistry, provides the unambiguous determination of the absolute configuration of each isolated enantiomer. By employing this logical workflow, researchers can ensure the stereochemical purity and identity of their compounds, a critical requirement for modern drug development and chemical research.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available from: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available from: [Link]

  • Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Available from: [Link]

  • Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). PMC. Available from: [Link]

  • Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. ACS Publications. Available from: [Link]

  • Organic Chemistry - Stereochemistry of Enantiomers and Diastereomers. YouTube. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. ACS Publications. Available from: [Link]

  • Chiral Separation Techniques. Chemist Library. Available from: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide. ResearchGate. Available from: [Link]

  • Enantiomers, Diastereomers, Identical or Constitutional Isomers. Chemistry Steps. Available from: [Link]

  • Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available from: [Link]

  • Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. ACS Publications. Available from: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available from: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Spectroscopic characterization, crystal structure determination, and solid-state assembly exploration using Hirshfeld surface analysis of 3-(2-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its Cd(II) phenanthroline complexes. OUCI. Available from: [Link]

  • Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. MDPI. Available from: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available from: [Link]

  • Enantiomers vs Diastereomers. Study.com. Available from: [Link]

  • Enantiomers vs. Diastereomers vs. Epimers. Reddit. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Aminomethyl)oxolane-2-carboxamide hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that safeguarding your laboratory and the environment requires more than passively following a Safety Data Sheet (SDS). It requires a mechanistic understanding of the reagen...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that safeguarding your laboratory and the environment requires more than passively following a Safety Data Sheet (SDS). It requires a mechanistic understanding of the reagents you handle. 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride (CAS: 1384635-75-9) is a highly specialized functionalized amine salt used in advanced drug development and synthetic workflows[1].

While the hydrochloride salt stabilizes the primary amine and prevents the volatilization typical of free amines, it also dramatically increases the molecule's aqueous solubility. Improper disposal—such as pouring solutions down the drain—allows the biologically active oxolane-carboxamide framework to bypass standard municipal wastewater filtration, posing a severe risk of aquatic toxicity[2].

The following guide provides a self-validating, step-by-step operational plan for the safe handling, decontamination, and disposal of this compound.

Mechanistic Rationale for Disposal Methodologies

To establish a compliant disposal protocol, we must first understand the physical chemistry of the waste:

  • Aqueous Mobility: The oxolane (tetrahydrofuran) ring oxygen acts as a hydrogen bond acceptor, while the carboxamide and protonated amine act as both donors and acceptors. This makes the salt exceptionally soluble in water and polar organic solvents. Drain disposal is strictly prohibited because the organic moiety resists environmental degradation[3].

  • Thermal Destruction: High-temperature incineration is the only approved terminal disposal method. Combustion at >1000°C ensures the complete cleavage of the stable C-N, C-O, and C-C bonds, converting the molecule to CO2​ , H2​O , and NOx​ . The chloride counterion generates hydrogen chloride ( HCl ) gas, which is safely neutralized by alkaline scrubbers in the licensed incinerator's exhaust system[4].

  • Cross-Reactivity: Amine hydrochlorides must be segregated from strong oxidizing agents and strong bases. Exposure to strong bases will deprotonate the salt, releasing the free amine, which can alter the solubility profile and generate unexpected hazardous vapors[4].

Step-by-Step Disposal Protocols

Every procedure below is designed as a closed-loop system to ensure zero environmental release and maximum operator safety.

Protocol A: Solid Waste Management

Unused bulk powder or materials from spill clean-ups must be captured without generating airborne dust.

  • Collection: Use anti-static scoops to transfer solid 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride into a chemically resistant, sealable high-density polyethylene (HDPE) container.

  • Containment: Do not sweep dry powders. If a spill occurs, absorb it with a damp, chemically inert pad before transferring it to the solid waste bin[5].

  • Labeling: Prominently label the container with a "Hazardous Waste" tag. The label must include the full chemical name, the CAS number (1384635-75-9), and the primary hazard (Irritant/Aquatic Toxicity)[3].

Protocol B: Aqueous and Organic Solution Management

Liquid waste containing this compound must be carefully segregated to prevent exothermic cross-reactions.

  • Segregation: Ensure the liquid waste carboy does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases.

  • Transfer: Using a sealed funnel, transfer the amine hydrochloride solution into the compatible liquid waste carboy.

  • Storage: Store the carboy in a designated, well-ventilated Satellite Accumulation Area out of direct sunlight. Ensure secondary containment (spill trays) is in place[2].

Protocol C: Empty Container Decontamination (Triple-Rinse)

An empty reagent bottle is not truly empty until it has undergone serial dilution. The triple-rinse protocol is a self-validating method that exponentially dilutes residual chemical to parts-per-million levels, rendering the container RCRA-empty[3].

  • Rinse 1 (Solubilization): Add a compatible polar solvent (e.g., ethanol or water) to the empty container (approx. 10% of the container's volume). Cap tightly and agitate vigorously to dissolve the bulk residual salt. Transfer this rinsate to the hazardous liquid waste carboy.

  • Rinse 2 (Dilution): Repeat the agitation process with purified water to capture trace organics. Dispose of the rinsate in the liquid waste carboy.

  • Rinse 3 (Final Polish): Perform a final water rinse.

  • Defacement: Completely deface or remove the original chemical label. The decontaminated glass or plastic container can now be safely disposed of in standard laboratory recycling or trash[3].

Quantitative Waste Categorization & Compatibility

To ensure operational clarity, all quantitative limits, hazard profiles, and required Personal Protective Equipment (PPE) for each waste stream are summarized below.

Waste Stream CategoryPrimary Hazard ProfileQuantitative Metric / LimitRequired PPEFinal Disposal Route
Solid Powder Eye/Skin Irritation, AerosolizationN/A (Collect 100% of bulk material)Nitrile gloves, N95/Respirator, GogglesLicensed High-Temp Incineration
Aqueous Solutions Aquatic Toxicity, pH ShiftMaintain pH 6.0 - 8.0 before bulkingNitrile gloves, Lab coat, GogglesHazardous Liquid Waste Pickup
Organic Mixtures Flammability, Cross-reaction <5% Halogenated solvents (segregate)Heavy-duty gloves, Fume hoodSolvent Incineration
Empty Containers Trace Contamination3x Volume Rinse (Triple Rinse Protocol)Standard Lab PPERegular Trash (Once Defaced)

Visual Workflow: Disposal Decision Tree

To streamline laboratory operations, follow this logical decision tree when categorizing and disposing of 5-(Aminomethyl)oxolane-2-carboxamide hydrochloride waste streams.

G Start Waste Generation: 5-(Aminomethyl)oxolane-2-carboxamide HCl Type Identify Waste Stream Start->Type Solid Solid Powder/Crystals Type->Solid Liquid Aqueous/Organic Solutions Type->Liquid Container Empty Containers Type->Container SolidDisp Seal in chemically resistant container Solid->SolidDisp LiquidDisp Collect in compatible liquid waste carboy Liquid->LiquidDisp Rinse Triple Rinse Protocol (Solvent -> Water) Container->Rinse Label Label: 'Hazardous Waste' CAS: 1384635-75-9 SolidDisp->Label LiquidDisp->Label Rinsate Collect Rinsate Rinse->Rinsate Deface Deface Label & Dispose as Trash Rinse->Deface Rinsate->LiquidDisp Store Satellite Accumulation Area Label->Store Incinerate High-Temperature Incineration Store->Incinerate

Decision tree for the safe disposal of 5-(Aminomethyl)oxolane-2-carboxamide HCl waste streams.

References

  • ChemicalBook. "5-(aminomethyl)oxolane-2-carboxamide hydrochloride CAS."
  • BenchChem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)."
  • Collect and Recycle. "Amine Disposal For Businesses."
  • MedChemExpress. "TCO-amine hydrochloride-SDS."
  • Fisher Scientific. "Bis(2-chloroethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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